Catechol diacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-acetyloxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSAITBEAPNWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212903 | |
| Record name | Catechol diacetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-67-6 | |
| Record name | Catechol diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Catechol diacetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, diacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27802 | |
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| Record name | Catechol diacetate | |
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| Record name | o-phenylene di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CATECHOL DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17XEB07K1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Catechol Diacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catechol diacetate, also known as 1,2-diacetoxybenzene, is a diacetylated derivative of catechol. This whitepaper provides an in-depth review of its fundamental properties, including its chemical structure, physical characteristics, and spectroscopic data. Detailed experimental protocols for its synthesis and purification are presented, alongside an exploration of its chemical reactivity and applications. While this compound itself exhibits limited direct biological activity, its role as a stable precursor to the biologically active molecule catechol makes it a compound of significant interest in organic synthesis and drug development. This guide consolidates key technical information to support its use in research and development.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature. Its core chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2-acetyloxyphenyl) acetate[1] |
| Synonyms | 1,2-Diacetoxybenzene, o-Acetoxyphenyl acetate, o-Phenylene diacetate, Pyrothis compound[1][2] |
| CAS Number | 635-67-6[1] |
| Molecular Formula | C₁₀H₁₀O₄[3] |
| Molecular Weight | 194.18 g/mol [1] |
| InChI | InChI=1S/C10H10O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h3-6H,1-2H3[1] |
| InChIKey | FBSAITBEAPNWJG-UHFFFAOYSA-N[1] |
| SMILES | CC(=O)OC1=CC=CC=C1OC(=O)C[1] |
Table 2: Physical Properties
| Property | Value |
| Melting Point | 63-64.5 °C |
| Boiling Point | 278-284.3 °C at 760 mmHg |
| Density | ~1.2 g/cm³ |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents such as toluene.[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3-7.1 | m | 4H | Aromatic protons (C₆H₄) |
| ~2.2-2.3 | s | 6H | Methyl protons (2 x -COCH₃) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | Carbonyl carbons (-C=O) |
| ~142 | Aromatic carbons attached to acetate groups |
| ~127 | Aromatic C-H carbons |
| ~124 | Aromatic C-H carbons |
| ~20 | Methyl carbons (-CH₃) |
Note: Specific chemical shifts can vary depending on the solvent and instrument frequency. The values presented are typical for this compound.
Table 4: Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~1770-1750 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1200-1100 | Strong | C-O stretch (ester) |
Table 5: Mass Spectrometry (MS)
| m/z | Relative Intensity | Possible Fragment |
| 194 | Moderate | [M]⁺ (Molecular ion) |
| 152 | High | [M - C₂H₂O]⁺ |
| 110 | Very High | [M - 2(C₂H₂O)]⁺ |
| 43 | High | [CH₃CO]⁺ |
Note: Fragmentation patterns can vary with ionization technique.[1]
Experimental Protocols
Synthesis of this compound
The most common method for synthesizing this compound is through the acetylation of catechol using acetic anhydride.[2]
Reaction:
C₆H₄(OH)₂ + 2 (CH₃CO)₂O → C₆H₄(OCOCH₃)₂ + 2 CH₃COOH
Materials:
-
Catechol
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Ice water
-
Ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, combine catechol and an excess of acetic anhydride.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath to maintain a temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into ice water to quench the reaction and decompose any excess acetic anhydride.[5]
-
Extract the aqueous mixture with ether (3x).[5]
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with saturated sodium chloride solution.[5]
-
Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
References
An In-depth Technical Guide to the Synthesis of Catechol Diacetate from Catechol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of catechol diacetate from catechol, a fundamental reaction in organic chemistry with applications in various fields, including pharmaceuticals and materials science. This document details the prevalent synthetic methodologies, presents quantitative data, and includes detailed experimental protocols.
Introduction
This compound, also known as 1,2-diacetoxybenzene, is the diester derivative of catechol (1,2-dihydroxybenzene). The synthesis involves the acetylation of the two hydroxyl groups of catechol. This transformation is often employed to protect the hydroxyl groups during multi-step syntheses or to modify the biological activity and physical properties of catechol-containing molecules. The primary and most established method for this synthesis is the esterification of catechol using an acetylating agent, typically acetic anhydride, often in the presence of an acid catalyst.
Synthetic Methodologies
The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetylation of catechol with acetic anhydride. Acetyl chloride can also be used as the acetylating agent.
Acid-Catalyzed Acetylation with Acetic Anhydride
This method involves the reaction of catechol with an excess of acetic anhydride in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The acid protonates the carbonyl oxygen of acetic anhydride, increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl groups of catechol.
The overall reaction is as follows:
C₆H₄(OH)₂ + 2 (CH₃CO)₂O → C₆H₄(OCOCH₃)₂ + 2 CH₃COOH
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound.
| Table 1: Reaction Parameters | |
| Parameter | Value/Condition |
| Reactants | Catechol, Acetic Anhydride |
| Catalyst | Concentrated Sulfuric Acid |
| Solvent | Typically neat (excess acetic anhydride) or an inert solvent like dichloromethane[1] |
| Temperature | Cooled initially during catalyst addition, then room temperature or slightly elevated.[2] |
| Reaction Time | Several hours[1] |
| Table 2: Product Characterization | |
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Melting Point | Not applicable (liquid at room temperature) |
| Boiling Point | Data not consistently available |
| Odor | Pleasant, sweet[1] |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound from catechol using acetic anhydride and a sulfuric acid catalyst.
Materials:
-
Catechol
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (96 wt.%)[2]
-
Ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve catechol in an excess of acetic anhydride. Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution, ensuring the temperature remains low (below approximately 10 °C)[2].
-
Reaction: After the addition of the catalyst, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion[2]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water to quench the reaction and decompose the excess acetic anhydride. Stir for about 30 minutes[2].
-
Transfer the mixture to a separatory funnel and extract the product with three portions of ether[2].
-
Combine the organic layers and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with a saturated aqueous solution of sodium chloride (brine)[2].
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid[1][2].
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow for the synthesis and the underlying reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of acid-catalyzed acetylation of catechol.
References
An In-Depth Technical Guide to Catechol Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of catechol diacetate (1,2-diacetoxybenzene), a key chemical intermediate with applications in organic synthesis, materials science, and potentially in drug development. This document details its chemical structure, physicochemical properties, synthesis protocols, and spectroscopic data. Safety precautions and handling guidelines are also outlined. The information is intended to support researchers and professionals in leveraging the properties of this compound in their work.
Chemical Identity and Structure
This compound, also known as 1,2-diacetoxybenzene or pyrothis compound, is the di-acetylated ester derivative of catechol. The acetylation of the two hydroxyl groups on the benzene ring significantly alters the compound's reactivity and physical properties compared to the parent catechol molecule.
-
CAS Number: 635-67-6[1]
-
Molecular Formula: C₁₀H₁₀O₄[1]
-
Molecular Weight: 194.18 g/mol [1]
-
IUPAC Name: (2-acetyloxyphenyl) acetate
-
Synonyms: 1,2-Diacetoxybenzene, o-Diacetoxybenzene, Pyrothis compound[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 64 °C | |
| Boiling Point | 140 °C at 12 mmHg | |
| Density | 1.2534 g/cm³ (estimate) | |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Solubility | Soluble in many organic solvents. | |
| Vapor Pressure | 0.003 mmHg at 25°C |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the acetylation of catechol. This reaction can be effectively carried out using either acetic anhydride or acetyl chloride as the acetylating agent.
General Reaction Scheme
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol: Acetylation using Acetic Anhydride
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Catechol (1,2-dihydroxybenzene)
-
Acetic anhydride
-
Pyridine (or other suitable base catalyst)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Solvent for recrystallization (e.g., ethanol/water mixture or hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol in a suitable solvent like pyridine.
-
Addition of Acetylating Agent: Slowly add acetic anhydride to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
Reaction Time and Temperature: Heat the reaction mixture to reflux for a period of 1-2 hours to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water to hydrolyze any excess acetic anhydride.
-
Acidify the aqueous solution with dilute hydrochloric acid.
-
Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture or hexane, to yield a pure crystalline solid.
-
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 - 7.0 | Multiplet | 4H | Aromatic protons (Ar-H) | |
| ~2.2 | Singlet | 6H | Acetyl protons (-COCH₃) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| ~168 | Carbonyl carbon (C=O) | |
| ~142 | Aromatic carbon (C-O) | |
| ~126 | Aromatic carbon (C-H) | |
| ~123 | Aromatic carbon (C-H) | |
| ~21 | Acetyl methyl carbon (-CH₃) |
Note: Exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050-3100 | Aromatic C-H stretch |
| ~2950-3000 | Aliphatic C-H stretch (methyl) |
| ~1770 | C=O stretch (ester) |
| ~1590, 1490 | C=C stretch (aromatic ring) |
| ~1200 | C-O stretch (ester) |
Applications in Research and Development
This compound serves as a versatile compound in several scientific and industrial domains.
-
Protecting Group in Organic Synthesis: The diacetate form is an effective protecting group for the hydroxyl functionalities of catechol. The acetate groups are stable under various reaction conditions and can be readily deprotected under mild acidic or basic conditions to regenerate the catechol.
-
Chemical Intermediate: It is a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
-
Materials Science: Research is exploring the use of this compound in the development of advanced materials. Its derivatives are being investigated for applications in self-healing polymers and biocompatible materials, leveraging the adhesive properties of the catechol moiety after deprotection.
-
Biological Studies: In biochemical research, it can be used as a model compound to study the biological activity and reactivity of catechol derivatives. The in-situ hydrolysis of this compound to catechol allows for the controlled release of the active catechol molecule, which is known to act as a free radical scavenger.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a valuable and versatile chemical compound with a well-defined profile. Its utility as a stable precursor to the more reactive catechol, combined with its own unique properties, makes it an important tool for researchers in organic chemistry, materials science, and drug development. This guide provides the core technical information necessary for its safe and effective use in a laboratory and research setting.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Catechol Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catechol diacetate, also known as 1,2-diacetoxybenzene, is the diacetylated ester derivative of catechol. This whitepaper provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectral data. While direct biological activity of this compound is limited, its significance lies in its role as a stable precursor and potential prodrug to catechol, a compound with notable biological and pharmacological activities. This guide serves as a technical resource for professionals in research, chemical synthesis, and drug development.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a faint, sweet odor at room temperature.[1] Its physical and chemical properties are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [2][3] |
| Molecular Weight | 194.18 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 63 °C | |
| Boiling Point | 278 °C at 760 mmHg | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Refractive Index | 1.506 | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). |
Table 2: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | (2-acetyloxyphenyl) acetate | [2] |
| CAS Number | 635-67-6 | [2] |
| PubChem CID | 12479 | [2][3] |
| InChI Key | FBSAITBEAPNWJG-UHFFFAOYSA-N | |
| SMILES | CC(=O)Oc1ccccc1OC(C)=O |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 3: Spectral Data of this compound
| Technique | Data and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methyl protons of the two acetate groups and a multiplet for the aromatic protons. A representative spectrum in CDCl₃ would show peaks around δ 2.2-2.3 ppm (s, 6H, 2 x CH₃) and δ 7.1-7.3 ppm (m, 4H, Ar-H).[4] |
| ¹³C NMR | The carbon NMR spectrum would display signals for the methyl carbons of the acetate groups, the carbonyl carbons, and the aromatic carbons. Expected chemical shifts in CDCl₃ are approximately δ 20.8 (CH₃), δ 123.0 (aromatic CH), δ 126.3 (aromatic CH), δ 141.6 (aromatic C-O), and δ 168.5 (C=O). |
| Infrared (IR) Spectroscopy | The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (around 1770 cm⁻¹), C-O stretching (around 1200-1250 cm⁻¹), and aromatic C=C stretching (around 1500-1600 cm⁻¹). |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 194. Key fragmentation patterns would involve the loss of acetyl groups (CH₃CO, 43 Da) or ketene (CH₂=C=O, 42 Da) to give characteristic fragment ions at m/z = 152, 110, and others. |
Experimental Protocols
Detailed methodologies for the synthesis, hydrolysis, and oxidation of this compound are provided below.
Synthesis of this compound via Acetylation of Catechol
This protocol describes the synthesis of this compound from catechol and acetic anhydride using sulfuric acid as a catalyst.
Materials:
-
Catechol (1.0 eq)
-
Acetic anhydride (2.2 eq)
-
Concentrated sulfuric acid (catalytic amount)
-
Ice water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing catechol, add acetic anhydride.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction is exothermic.
-
After the initial reaction subsides, heat the mixture to a gentle reflux for 1-2 hours to ensure complete reaction.[5]
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water to quench the excess acetic anhydride.[5]
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[6][7]
Hydrolysis of this compound to Catechol
This protocol outlines the acid-catalyzed hydrolysis of this compound to regenerate catechol.
Materials:
-
This compound (1.0 eq)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., ethanol, if necessary, to aid solubility).
-
Add an excess of dilute hydrochloric acid to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Extract the reaction mixture with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield catechol.
Oxidation of this compound
The acetate groups in this compound offer some protection against oxidation compared to catechol. However, under strong oxidizing conditions or after hydrolysis to catechol, oxidation can occur. The oxidation of the parent compound, catechol, is well-studied.[2]
Conceptual Protocol for Oxidation (Post-Hydrolysis):
-
Hydrolyze this compound to catechol as described in Protocol 3.2.
-
Dissolve the resulting catechol in a suitable solvent (e.g., water or acetone).
-
Add an oxidizing agent such as hydrogen peroxide, sodium periodate, or expose to air at an alkaline pH.[8]
-
The reaction will proceed to form o-benzoquinone and subsequently more complex polymeric products. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the formation of colored products.
Biological Significance and Applications
The primary biological relevance of this compound stems from its role as a stable, lipophilic precursor to catechol. Catechol itself is a versatile scaffold in medicinal chemistry and is found in numerous bioactive natural products.[9]
-
Prodrug Potential: The diacetate form can enhance the molecule's ability to permeate cell membranes. Once inside a cell, esterase enzymes can hydrolyze the acetate groups to release the active catechol.[2]
-
Precursor to Pharmaceuticals: Catechol is a key starting material for the synthesis of various pharmaceuticals, including drugs for cardiovascular diseases and neurological disorders.[1]
-
Antioxidant and Anti-inflammatory Research: Catechol and its derivatives are known for their antioxidant properties. This compound serves as a useful tool in research to study the effects of catechol by providing a more stable form for delivery.[1]
-
Inhibition of Protein Aggregation: Catechol-containing compounds have been identified as a broad class of inhibitors of protein aggregation, which is relevant to neurodegenerative diseases.[10] While this activity is attributed to the catechol moiety, this compound could be explored as a prodrug in this context.
It is important to note that direct interactions of this compound with specific signaling pathways have not been extensively reported. Its biological effects are largely considered to be mediated through its conversion to catechol.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis is primarily as a protected form of catechol, allowing for controlled reactions at other sites of a molecule. For drug development professionals, its potential as a prodrug to deliver the biologically active catechol moiety warrants further investigation. This technical guide provides a foundational resource for researchers and scientists working with this versatile compound.
References
- 1. Buy this compound | 635-67-6 [smolecule.com]
- 2. This compound | 635-67-6 | Benchchem [benchchem.com]
- 3. This compound | C10H10O4 | CID 12479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. US3624136A - Method of preparing catechol diacetates - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility of Catechol Diacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catechol diacetate (1,2-diacetoxybenzene) is a diester derivative of catechol, often utilized as a stabilized form of catechol in various synthetic and formulation processes. A critical physicochemical property for its application in research and development is its solubility in organic solvents. This technical guide addresses the notable lack of publicly available quantitative solubility data for this compound. In lieu of a comprehensive data repository, this document provides a detailed experimental protocol for determining the solubility of this compound, a framework for organizing the resulting data, and a discussion of the theoretical principles governing its solubility.
Introduction
This compound, with the chemical formula C₁₀H₁₀O₄, is a white crystalline solid. Its structure consists of a benzene ring with two acetate groups attached to adjacent carbons. This modification of the hydroxyl groups in catechol to esters significantly alters its properties, including its solubility profile. While it is qualitatively known to be insoluble in water and soluble in many organic solvents, precise quantitative data is essential for applications such as reaction chemistry, purification by crystallization, and formulation development.[1] This guide provides the necessary tools for researchers to determine this critical parameter.
Predicted Solubility Profile
Based on the principles of "like dissolves like," the solubility of this compound in various organic solvents can be qualitatively predicted. The two ester groups introduce polarity, but the benzene ring and the acetyl groups also contribute to its nonpolar character.
-
High Solubility is Expected in:
-
Polar Aprotic Solvents: Acetone, ethyl acetate, and other ketones and esters should be effective solvents due to dipole-dipole interactions with the ester functionalities of this compound.
-
Chlorinated Solvents: Dichloromethane and chloroform are also likely to be good solvents.
-
-
Moderate to Good Solubility is Expected in:
-
Polar Protic Solvents: Alcohols such as methanol and ethanol can dissolve this compound, though perhaps to a lesser extent than polar aprotic solvents.
-
Aromatic Hydrocarbons: Toluene may show some solvating power due to the presence of the benzene ring in this compound.
-
-
Low Solubility is Expected in:
-
Nonpolar Aliphatic Solvents: Hexane and other alkanes are unlikely to be effective solvents due to the significant polarity of the diacetate functional groups.
-
Quantitative Solubility Data
As of the compilation of this guide, a comprehensive, publicly accessible database of the quantitative solubility of this compound in a wide range of organic solvents is not available. The following table is provided as a template for researchers to populate with their experimentally determined data. It is recommended to determine solubility at a standard temperature (e.g., 25 °C) and to note the temperature if it deviates.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |
| Alcohols | |||||
| Methanol | Polar Protic | ||||
| Ethanol | Polar Protic | ||||
| Isopropanol | Polar Protic | ||||
| Ketones | |||||
| Acetone | Polar Aprotic | ||||
| Methyl Ethyl Ketone | Polar Aprotic | ||||
| Esters | |||||
| Ethyl Acetate | Polar Aprotic | ||||
| Ethers | |||||
| Diethyl Ether | Nonpolar | ||||
| Tetrahydrofuran (THF) | Polar Aprotic | ||||
| Chlorinated Solvents | |||||
| Dichloromethane | Polar Aprotic | ||||
| Chloroform | Polar Aprotic | ||||
| Aromatic Hydrocarbons | |||||
| Toluene | Nonpolar | ||||
| Aliphatic Hydrocarbons | |||||
| n-Hexane | Nonpolar |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is reliable and widely used for determining the solubility of solid compounds.[2]
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Spatula
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Oven
4.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended, but the optimal time may need to be determined empirically.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to prevent premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered saturated solution.
-
Place the vial with the filtered solution in a well-ventilated fume hood or use a rotary evaporator to gently remove the solvent. The use of a gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.
-
Once all the solvent has evaporated, place the vial containing the solid residue in an oven at a temperature below the melting point of this compound (approximately 63-65 °C) to ensure all residual solvent is removed.
-
Allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial with the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.
-
The solubility can be expressed in various units:
-
g/100 mL: (mass of solute in g / volume of solvent in mL) * 100
-
mol/L: (mass of solute in g / molar mass of this compound) / volume of solvent in L
-
-
4.3. Safety Precautions
-
Always work in a well-ventilated area, preferably a fume hood, when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal instructions.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for the gravimetric determination of solubility.
This guide provides a robust framework for researchers and professionals in drug development to systematically determine and document the solubility of this compound in various organic solvents. The provided experimental protocol, if followed meticulously, will yield reliable and reproducible data, which is crucial for the successful application of this compound in further research and development endeavors.
References
An In-depth Technical Guide to the Mechanism of Catechol Diacetate Formation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the synthesis of catechol diacetate, a common intermediate and protecting group strategy in organic synthesis. The document details the core chemical mechanisms, including acid and base-catalyzed pathways, presents quantitative data from various synthetic approaches, and outlines detailed experimental protocols. Visualizations of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the process for researchers in chemical and pharmaceutical development.
Core Mechanism of this compound Formation
The synthesis of this compound is a straightforward esterification reaction involving the acetylation of both hydroxyl groups of catechol (1,2-dihydroxybenzene). The most common and industrially significant methods employ either acetic anhydride or acetyl chloride as the acetylating agent. The fundamental process is a nucleophilic acyl substitution.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The oxygen atom of a hydroxyl group on the catechol molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acetylating agent.[1]
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.[1]
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a leaving group. For acetic anhydride, the leaving group is an acetate ion; for acetyl chloride, it is a chloride ion.[1]
-
Deprotonation: A base in the reaction mixture deprotonates the newly formed oxonium ion, yielding the mono-acetylated catechol and a byproduct (e.g., acetic acid or hydrochloric acid).
-
Second Acetylation: The process is repeated on the second hydroxyl group to yield the final product, this compound.[1]
Uncatalyzed and Base-Promoted Mechanism
In the absence of a strong acid catalyst, a base such as pyridine or triethylamine is often used. The base serves two primary roles: it acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate, and it neutralizes the acidic byproduct (HCl or acetic acid), driving the reaction to completion.
Acid-Catalyzed Mechanism
Acid catalysts, such as concentrated sulfuric acid (H₂SO₄) or Lewis acids like boron trifluoride etherate, are frequently used to accelerate the reaction, particularly with less reactive acetylating agents like acetic anhydride.[1] The acid protonates the carbonyl oxygen of the anhydride, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic hydroxyl groups of catechol.
Data Presentation: Quantitative Reaction Parameters
The yield and efficiency of this compound synthesis are highly dependent on the chosen reagents, catalyst, and reaction conditions. While many procedures report high yields, specific quantitative data allows for a more direct comparison of methodologies.
| Acetylating Agent | Catalyst / Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference / Notes |
| Acetic Anhydride | Conc. H₂SO₄ (catalytic) | Dichloromethane | Room Temp - 60 | 1 - 3 | ~80-95 | Classical and efficient industrial method.[2] |
| Acetic Anhydride | Pyridine (base/catalyst) | None / Dichloromethane | Room Temp | 1 - 2 | High | Pyridine acts as a nucleophilic catalyst and acid scavenger. |
| Acetic Anhydride | NaOH (base) | Water / Organic | Room Temperature | Not specified | Variable | Basic conditions can lead to hydrolysis if not controlled. |
| Acetyl Chloride | Pyridine (base/catalyst) | Dichloromethane | 0 - Room Temp | 1 - 2 | High (>90) | Highly reactive, reaction is often fast and exothermic. |
| Acetic Anhydride | ZnCl₂ (Lewis Acid) | Solvent-free | Room Temperature | ~1.5 | Good to Excellent | A milder, environmentally friendly alternative catalyst. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using common laboratory procedures.
Method A: Acid-Catalyzed Acetylation with Acetic Anhydride
This protocol is a robust method utilizing a strong acid catalyst.
Reagents and Equipment:
-
Catechol
-
Acetic Anhydride (excess, can act as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM) or Ether (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add catechol (1.0 eq). Add an excess of acetic anhydride (2.5 - 3.0 eq). If desired, an inert solvent like DCM can be added.
-
Catalyst Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) with continuous stirring. An exotherm may be observed.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or gently heat to 50-60 °C for 1 hour to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add cold water to quench the excess acetic anhydride. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent like ether or DCM (3 x 50 mL portions).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The product can be purified further by vacuum distillation or recrystallization if necessary.
Method B: Base-Promoted Acetylation with Acetyl Chloride
This protocol uses the more reactive acetyl chloride in the presence of a base.
Reagents and Equipment:
-
Catechol
-
Acetyl Chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Dilute Hydrochloric Acid (HCl, ~1M)
-
Standard glassware as listed in Method A
Procedure:
-
Reaction Setup: Dissolve catechol (1.0 eq) and pyridine (2.2 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (2.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor progress by TLC.
-
Work-up - Washing: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general logical workflow for the synthesis, work-up, and purification of this compound.
References
Catechol Diacetate: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Catechol diacetate, the di-ester derivative of 1,2-dihydroxybenzene, has emerged as a pivotal precursor and intermediate in the field of organic synthesis. Its utility stems from its dual functionality: it serves as an effective protecting group for the highly reactive catechol moiety and as a versatile substrate for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its applications, key reactions, experimental protocols, and the quantitative aspects of its synthetic transformations.
Introduction to this compound
This compound (1,2-diacetoxybenzene) is a stable, crystalline solid at room temperature. The acetylation of the two hydroxyl groups of catechol significantly modulates its chemical properties. While catechol itself is highly susceptible to oxidation, forming colored quinone species, this compound is stable under a variety of reaction conditions.[1][2] This stability, coupled with the ability to readily cleave the acetate groups under mild acidic or basic conditions, makes it an ideal protecting group.[3] Furthermore, the ester functionalities can participate in synthetically valuable rearrangement reactions, establishing this compound as a key building block for substituted aromatic compounds.
This compound as a Protecting Group
In multi-step syntheses, it is often crucial to mask the reactive hydroxyl groups of catechols to prevent unwanted side reactions. This compound serves this purpose effectively. The acetate groups are stable in neutral and basic conditions and can withstand various transformations on other parts of the molecule.[3]
The protection strategy is straightforward, typically involving the acylation of catechol with acetic anhydride or acetyl chloride. Deprotection, or hydrolysis of the diacetate, is generally achieved under mild acidic conditions, for instance, with aqueous mineral acids or trifluoroacetic acid, which regenerates the catechol moiety.[3][4]
Key Synthetic Transformation: The Fries Rearrangement
A cornerstone of this compound's utility is its participation in the Fries rearrangement. This reaction converts a phenolic ester into a hydroxyaryl ketone upon treatment with a Brønsted or Lewis acid catalyst. For this compound, this intramolecular acylation typically yields 3,4-dihydroxyacetophenone, a valuable intermediate in pharmaceutical manufacturing.
The reaction mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of an acetate group, which facilitates the formation of an acylium ion intermediate. This electrophile then attacks the aromatic ring, preferentially at the ortho and para positions relative to the remaining ester group. Subsequent hydrolysis during workup yields the final hydroxy ketone product. The choice of catalyst and reaction conditions can influence the regioselectivity of the acylation.
Applications in the Synthesis of Drug Intermediates
This compound is a precursor for several important pharmaceutical intermediates. Its role in synthesizing catechol-containing bioactive molecules is critical for drug development.
3,4-Dihydroxyacetophenone is a key intermediate for various pharmaceuticals. The synthesis often proceeds via the Fries rearrangement of this compound. The reaction can also be performed starting from catechol and reacting it with other acetylating agents under specific catalytic conditions.
Quantitative Data Summary
The efficiency of synthetic transformations involving this compound is highly dependent on reaction conditions. The following table summarizes representative data for the Fries rearrangement.
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Phenyl Acetate | AlCl₃ | Nitrobenzene | 25 | - | o-hydroxyacetophenone / p-hydroxyacetophenone | - | |
| Phenyl Acetate | BF₃ | - | 90 | - | p-hydroxyacetophenone | 56 | |
| Phenyl Acetate | HF | - | 20-100 | - | p-hydroxyacetophenone | 94 | |
| Phenyl Acetate | TiCl₄ | - | 90-100 | - | p-hydroxyacetophenone | 34 |
Note: Data for this compound specifically is often proprietary or embedded in patents. The table shows data for the analogous phenyl acetate rearrangement to illustrate the impact of different Lewis acids.
Experimental Protocols
Detailed and reproducible experimental procedures are vital for researchers. Below are representative protocols for the synthesis and deprotection of this compound.
This procedure is a standard acetylation of catechol.
-
Reagents:
-
Catechol (1.0 eq)
-
Acetic Anhydride (2.2 eq)
-
Pyridine (catalytic amount) or Sodium Acetate (0.1 eq)
-
Dichloromethane (as solvent)
-
-
Procedure:
-
Dissolve catechol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add acetic anhydride to the solution, followed by the addition of a catalytic amount of pyridine.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by recrystallization from ethanol/water or by column chromatography on silica gel.
-
This protocol describes the removal of the acetate protecting groups to regenerate catechol.[4]
-
Reagents:
-
This compound (1.0 eq)
-
Aqueous Mineral Acid (e.g., 1M HCl)
-
Methanol or Tetrahydrofuran (as co-solvent)
-
-
Procedure:
-
Dissolve this compound in a suitable co-solvent like methanol in a round-bottom flask.
-
Add the aqueous HCl solution to the flask.
-
Heat the reaction mixture to reflux (typically 60-100 °C) and stir for 1-3 hours.[4]
-
Monitor the deprotection via TLC.
-
After completion, cool the mixture to room temperature and neutralize with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the deprotected catechol product.[4]
-
This guide highlights the strategic importance of this compound in organic synthesis. Its stability as a protected intermediate and its reactivity in key transformations like the Fries rearrangement make it an invaluable tool for chemists in academia and industry, particularly in the development of novel pharmaceuticals and complex organic materials.
References
"introduction to catechol diacetate chemistry"
An In-depth Technical Guide to Catechol Diacetate Chemistry
Introduction
This compound, also known as 1,2-diacetoxybenzene, is the diacetate ester derivative of catechol (1,2-dihydroxybenzene).[1][2] Its chemical structure consists of a benzene ring with two acetate groups attached to adjacent carbons. This modification of the parent catechol molecule, by converting the reactive hydroxyl groups into esters, significantly influences its chemical properties and reactivity.[1][2] this compound typically appears as a colorless to pale yellow liquid with a pleasant, sweet odor.[1] It serves as a crucial intermediate in organic synthesis, a protecting group for the catechol moiety, and a precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Physical and Chemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, application in synthesis, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₄ | [1][3][4] |
| Molecular Weight | 194.18 g/mol | [2][3][4] |
| CAS Number | 635-67-6 | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pleasant, sweet | [1] |
| Melting Point | 64.5 °C | [3] |
| Boiling Point | 284.3 ± 23.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Flash Point | 139.8 ± 21.0 °C | [3] |
Synthesis of this compound
The primary methods for synthesizing this compound involve the acetylation of catechol. Traditional methods are widely used, while modern approaches focus on efficiency and green chemistry principles.
Traditional Acetylation Methods
The most common and well-established routes use standard acetylating agents.[2]
-
Using Acetic Anhydride : This is a primary method for producing this compound.[2] The reaction involves the esterification of both hydroxyl groups of catechol with acetic anhydride, often in an inert solvent like dichloromethane.[1][2] Yields for this method are typically high, ranging from 80% to 95%.[1]
-
Using Acetyl Chloride : The mechanism is similar to that of acetic anhydride, where the hydroxyl's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride.[2] The reaction is typically run in the presence of a base to neutralize the hydrochloric acid byproduct.[2]
Modern Catalytic Methods
Recent research has focused on more efficient and environmentally friendly synthesis protocols.
-
Iridium-Catalyzed Synthesis : A redox-neutral synthesis has been developed using a bis(pentamethylcyclopentadienyl)iridium dichloride dimer catalyst with malonic acid as an additive.[1] This approach achieves exceptional yields of 92% to 95% under mild, room-temperature conditions.[1]
-
Green Chemistry Approach : A solvent-free protocol utilizing one percent vanadyl sulfate as a catalyst with stoichiometric amounts of acetic anhydride represents a significant advancement in sustainable synthesis.[1]
Caption: General workflow for the synthesis of this compound.
Key Chemical Reactions
This compound's utility stems from its specific reactivity, primarily the ability to revert to catechol or undergo further transformations.
-
Hydrolysis : This is the most fundamental reaction, where the ester bonds are cleaved to yield catechol and acetic acid.[2] This transformation is readily achieved under either acidic or basic conditions, making this compound an excellent protecting group for the more sensitive catechol.[1][2]
-
Oxidation : While more stable than catechol, the diacetate can be oxidized. Upon hydrolysis to catechol, the product is readily susceptible to oxidation, forming o-benzoquinone and other products.[1][2] This redox chemistry is central to its biological interactions.[2]
-
Condensation : this compound can participate in condensation reactions to form larger molecules and heterocyclic structures.[1]
-
Transesterification : The acetate groups can be exchanged with other alcohol moieties in the presence of a suitable catalyst, allowing for the synthesis of different catechol esters.[1][2]
Caption: Reversible hydrolysis of this compound to catechol.
Applications in Research and Drug Development
The unique properties of this compound make it valuable in several scientific and industrial fields.
-
Protecting Group in Organic Synthesis : The primary role of the diacetate is to mask the reactive hydroxyl groups of catechol.[2] This allows chemists to perform reactions on other parts of a molecule without interference from the catechol moiety, with the protecting groups being easily removed via hydrolysis when desired.[2]
-
Chemical Intermediate : It serves as a precursor in the multi-step synthesis of more complex molecules, including pharmaceuticals, dyes, and agrochemicals.[1][2] Catechol itself is a versatile pharmacophore found in drugs like Levodopa, and this compound provides a stable starting point for their synthesis.[5][6]
-
Materials Science : The catechol moiety is known for its strong adhesive properties, inspired by mussel proteins.[2] Using the protected diacetate form allows for the creation of advanced catechol-containing polymers for applications such as bio-adhesives, self-healing materials, and functional coatings.[1][2]
-
Biochemical Research : It is used as a model compound to investigate the reactivity and biological interactions of catechols and their derivatives, such as the formation of protein adducts through oxidative mechanisms.[1][2]
References
Catechol Diacetate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive safety and handling information for catechol diacetate (CAS No. 635-67-6). It is intended for professionals in research and drug development who may be working with this compound. While data on this compound is limited, its chemical relationship to catechol—a well-studied compound—provides a basis for many of the safety and handling recommendations outlined here. This compound can hydrolyze to form catechol and acetic acid, particularly under acidic or basic conditions, and thus shares many of the same toxicological concerns.[1][2]
Chemical and Physical Properties
This compound, also known as 1,2-diacetoxybenzene, is the diacetate ester of catechol.[3] It is a colorless to pale yellow liquid with a sweet odor.[2] The acetate groups alter the molecule's chemical properties compared to catechol, making it a more stable precursor that can release the more reactive catechol upon hydrolysis.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [2][3] |
| Molecular Weight | 194.18 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Pleasant, sweet | [2] |
| Melting Point | 64.5 °C | [2] |
| CAS Number | 635-67-6 | [3] |
Hazard Identification and Classification
This compound is classified as a skin and eye irritant.[2][3] Although specific toxicological data is limited, its potential to hydrolyze to catechol suggests that it should be handled with the same precautions as its parent compound.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | GHS Code | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation[2][3] |
Pictogram:
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental protocol should be conducted to determine the appropriate level of PPE.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] |
| Skin Protection | Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[4] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. Use only outdoors or in a well-ventilated area.[4] |
General Handling Procedures
-
Avoid all personal contact, including inhalation.[5]
-
Wash hands thoroughly after handling.[4]
-
Use in a well-ventilated area.[5]
Storage
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store in a cool place.[7]
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 4: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a doctor.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
Spill Response
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Toxicological Information
Table 5: Acute Toxicity Data for Catechol
| Route | Species | LD50 | Reference |
| Oral | Rat | 260 mg/kg | [7] |
| Dermal | Rabbit | 800 mg/kg | [9] |
Chemical Reactivity and Decomposition
This compound is stable under recommended storage conditions. However, it can undergo hydrolysis to form catechol and acetic acid.
Incompatible Materials: Strong oxidizing agents, strong bases.
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides.[7]
Experimental Protocols
The following is a generalized experimental protocol for the safe use of this compound in a laboratory setting. This should be adapted to the specific requirements of your experiment.
This guide is intended to provide a summary of the available safety and handling information for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and a comprehensive risk assessment for your specific application. Always consult the most up-to-date SDS for this compound before use.
References
- 1. This compound | 635-67-6 | Benchchem [benchchem.com]
- 2. Buy this compound | 635-67-6 [smolecule.com]
- 3. This compound | C10H10O4 | CID 12479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. fishersci.com [fishersci.com]
- 8. extrasynthese.com [extrasynthese.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Synthesis of Catechol Diacetate Using Acetic Anhydride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of catechol diacetate via the acetylation of catechol with acetic anhydride. The application note outlines both acid-catalyzed and base-catalyzed methods, offering flexibility depending on available reagents and desired reaction kinetics. A comprehensive summary of reaction parameters, expected yields, and purification techniques is included. Furthermore, detailed spectroscopic data (¹H NMR, ¹³C NMR, and FTIR) are presented to aid in product identification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for the preparation of this compound, a valuable building block and protecting group strategy in multi-step syntheses.
Introduction
This compound, also known as 1,2-diacetoxybenzene, is a common derivative of catechol where the hydroxyl groups are protected as acetate esters. This protection strategy is crucial in multi-step organic syntheses to prevent the reactive catechol moiety from undergoing undesired side reactions. The acetylation is typically achieved through the reaction of catechol with acetic anhydride.[1] This reaction can be performed under various conditions, including with or without a catalyst. Acid catalysts, such as sulfuric acid, or base catalysts, like pyridine, are often employed to increase the reaction rate and yield. The choice of catalyst can influence the reaction time and work-up procedure. This application note provides detailed protocols for both catalyzed and uncatalyzed methods for the synthesis of this compound.
Chemical Reaction Pathway
The overall reaction involves the esterification of the two hydroxyl groups of catechol with acetic anhydride to form this compound and acetic acid as a byproduct.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
This section details three common protocols for the synthesis of this compound: an uncatalyzed method, an acid-catalyzed method, and a base-catalyzed method.
Protocol 1: Uncatalyzed Synthesis
This method is straightforward but may require longer reaction times or higher temperatures for completion.
Materials:
-
Catechol (1.0 eq)
-
Acetic anhydride (2.2 eq)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine catechol and acetic anhydride.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution to remove acetic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acid-Catalyzed Synthesis (Sulfuric Acid)
The use of a strong acid catalyst significantly accelerates the reaction rate.
Materials:
-
Catechol (1.0 eq)
-
Acetic anhydride (2.2 eq)
-
Concentrated sulfuric acid (catalytic amount, e.g., 1-2 drops)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Combine catechol and acetic anhydride in a round-bottom flask with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Remove the ice bath and allow the reaction to proceed at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC until completion.
-
Follow the work-up and purification steps as described in Protocol 1.
Protocol 3: Base-Catalyzed Synthesis (Pyridine)
Pyridine acts as both a base catalyst and a solvent in this procedure.[1][2]
Materials:
-
Catechol (1.0 eq)
-
Acetic anhydride (2.5 eq)
-
Pyridine (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve catechol in pyridine in a round-bottom flask with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by adding methanol.
-
Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with 1 M HCl to remove residual pyridine, followed by water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product as needed.
Data Presentation
The following tables summarize the reaction conditions and spectroscopic data for this compound.
Table 1: Comparison of Synthesis Protocols
| Parameter | Uncatalyzed | Acid-Catalyzed (H₂SO₄) | Base-Catalyzed (Pyridine) |
| Catalyst | None | Concentrated H₂SO₄ | Pyridine |
| Stoichiometry (Catechol:Ac₂O) | 1 : 2.2 | 1 : 2.2 | 1 : 2.5 |
| Solvent | None (neat) | None (neat) | Pyridine |
| Temperature | Reflux | Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | Several hours | 30 minutes - 2 hours | 1 - 4 hours |
| Typical Yield | Moderate to High | High (>90%) | High |
Table 2: ¹H NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 - 7.15 | m | 4H | Aromatic protons (CH) |
| 2.29 | s | 6H | Methyl protons (CH₃) |
Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 168.5 | Carbonyl carbon (C=O) |
| 142.0 | Aromatic carbon (C-O) |
| 126.8 | Aromatic carbon (CH) |
| 123.9 | Aromatic carbon (CH) |
| 20.8 | Methyl carbon (CH₃) |
Table 4: FTIR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Weak | Aromatic C-H stretch |
| ~1770 | Strong | C=O stretch (ester) |
| ~1595 | Medium | C=C stretch (aromatic) |
| ~1485 | Medium | C=C stretch (aromatic) |
| ~1190 | Strong | C-O stretch (ester) |
| ~1110 | Strong | C-O stretch (ester) |
Experimental Workflow and Logic
The synthesis of this compound follows a logical progression from reaction setup to purification and analysis.
Caption: General workflow for the synthesis of this compound.
Purification
The crude this compound can be purified by either recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization is a mixture of ethanol and water.[3] The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to form crystals, which are collected by filtration.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed. A typical eluent system is a mixture of ethyl acetate and hexanes. The fractions containing the pure product are collected and the solvent is evaporated.
Safety Precautions
-
Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Pyridine is flammable and toxic. It should be used in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The synthesis of this compound from catechol and acetic anhydride is a robust and versatile reaction. By selecting the appropriate catalyst and reaction conditions, researchers can achieve high yields of the desired product. The detailed protocols and characterization data provided in this application note will serve as a valuable resource for scientists in various fields of chemical research and development.
References
Application Note: A Detailed Protocol for the Synthesis of Catechol Diacetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental protocol for the synthesis of catechol diacetate via the acetylation of catechol. This compound is a valuable intermediate in the synthesis of various organic compounds, including polymers, pharmaceuticals, and dyes.[1] This application note details the traditional synthesis method using acetic anhydride, including reaction setup, workup, purification, and characterization. An alternative green chemistry approach is also discussed. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.
Introduction
This compound (1,2-diacetoxybenzene) is the diacetate ester of catechol (1,2-dihydroxybenzene).[1] It is a colorless to pale yellow liquid with the molecular formula C₁₀H₁₀O₄.[1] The acetylation of catechol's hydroxyl groups to form this compound is a common and crucial transformation in organic synthesis. This modification can serve as a protecting group strategy or to create an intermediate that can be readily manipulated for the synthesis of more complex molecules.[1] This protocol outlines a reliable and high-yield method for its preparation in a laboratory setting.
Synthesis Pathway and Mechanism
The synthesis of this compound is typically achieved through the esterification of catechol with an acetylating agent, most commonly acetic anhydride or acetyl chloride.[1] The reaction involves the nucleophilic attack of the hydroxyl groups of catechol on the carbonyl carbon of acetic anhydride, leading to the formation of two ester linkages. This method is known for its high efficiency, with yields often ranging from 80% to 95%.[1]
Caption: Reaction scheme for the acetylation of catechol to form this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound using a traditional acetylation route.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Catechol | 120-80-9 | C₆H₆O₂ | 110.11 |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware and clamps
Detailed Procedure
The following workflow outlines the key steps of the synthesis.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Step-by-Step Instructions:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve catechol (e.g., 0.1 mol) in an inert solvent such as dichloromethane (100 mL).[1]
-
Addition of Reagent: Slowly add acetic anhydride (e.g., 0.22 mol, 2.2 equivalents) to the stirring solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (completion can be monitored by Thin Layer Chromatography).
-
Workup - Quenching: After the reaction is complete, carefully quench the mixture by adding deionized water (50 mL) to decompose any unreacted acetic anhydride.[1][2]
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (2x 50 mL).[2]
-
Workup - Washing: Combine the organic layers and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (2x 50 mL) and then with deionized water (1x 50 mL).[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.[1][2]
Results and Characterization
The final product, this compound, should be a colorless to pale yellow liquid.[1] The identity and purity can be confirmed using standard analytical techniques such as NMR, IR, and Mass Spectrometry.
Physical and Chemical Properties
| Property | Value |
| IUPAC Name | (2-acetyloxyphenyl) acetate[3] |
| Molecular Formula | C₁₀H₁₀O₄[1][3] |
| Molecular Weight | 194.18 g/mol [1][3] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 284.3 ± 23.0 °C at 760 mmHg[4] |
| Melting Point | 64.5 °C[4] |
| Density | 1.2 ± 0.1 g/cm³[4] |
Alternative "Green" Synthesis Protocol
In an effort to promote environmental sustainability, solvent-free protocols have been developed.[1] One such method involves the stoichiometric acetylation of catechol with acetic anhydride using one percent vanadyl sulfate as a catalyst, eliminating the need for organic solvents.[1] This green chemistry approach minimizes waste and reduces energy consumption.[1]
Safety and Handling
-
This compound is known to cause skin and serious eye irritation.[3]
-
The reaction should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use. The ester groups can hydrolyze to release acetic acid, which is corrosive and irritating.[1]
References
The Role of Catechol Diacetate in Advanced Polymer Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Catechol diacetate serves as a critical precursor in the synthesis of advanced functional polymers. Its primary role is to provide a protected form of the highly reactive catechol moiety, which, once deprotected, imparts remarkable adhesive and cross-linking properties to the polymer backbone. This functionality is inspired by the adhesive proteins of marine mussels, which utilize catechol derivatives to adhere to various surfaces in aqueous environments. These application notes provide an overview of the use of this compound in creating high-performance adhesives and hydrogels, complete with detailed experimental protocols and performance data.
Application 1: High-Strength Underwater Adhesives
Catechol-containing polymers, synthesized using protected monomers like 3,4-diacetoxystyrene (derived from this compound), have demonstrated exceptional adhesion in wet conditions, often outperforming commercial glues. The catechol groups are essential for this underwater adhesion. The synthesis involves the polymerization of the protected monomer followed by a deprotection step to reveal the active catechol groups.
Quantitative Data: Underwater Adhesion Strength
The following table summarizes the adhesion strength of poly(catechol-styrene) compared to other adhesives.
| Adhesive | Substrate | Adhesion Strength (Dry) [MPa] | Adhesion Strength (Underwater) [MPa] |
| Poly(catechol-styrene) | Aluminum | >10 | ~1.8 - 5+ |
| Commercial Epoxy | Aluminum | High | Low to negligible |
| Commercial Super Glue | Aluminum | High | Low to negligible |
| Natural Mussel Adhesive | Various | Not Applicable | ~1 |
Note: Adhesion strength can vary based on the specific formulation, molecular weight of the polymer, and substrate properties.
Experimental Workflow: Synthesis of Poly(catechol-styrene) Adhesive
The overall workflow for synthesizing a catechol-based adhesive starting from a diacetate-protected monomer is a two-stage process involving polymerization and subsequent deprotection.
Caption: Workflow for catechol-based adhesive synthesis.
Experimental Protocol: Synthesis of Poly(3,4-dihydroxystyrene)
Materials:
-
3,4-diacetoxystyrene (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Nitrogen gas
Procedure:
Part 1: Free-Radical Polymerization of 3,4-diacetoxystyrene
-
In a Schlenk flask, dissolve 3,4-diacetoxystyrene and AIBN in toluene.
-
De-gas the solution by three freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
-
Backfill the flask with nitrogen gas.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for several hours to initiate polymerization.
-
After the reaction period, cool the flask to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a large volume of methanol while stirring.
-
Collect the white precipitate of poly(3,4-diacetoxystyrene) by filtration and dry under vacuum.
Part 2: Acid-Catalyzed Deprotection
-
Dissolve the dried poly(3,4-diacetoxystyrene) in a suitable solvent (e.g., acetone or THF).
-
Add a solution of hydrochloric acid and stir the mixture at room temperature.
-
The hydrolysis of the acetate groups can be monitored by techniques like FT-IR or NMR spectroscopy.
-
Once the deprotection is complete, precipitate the resulting poly(3,4-dihydroxystyrene) in deionized water.
-
Filter the polymer, wash thoroughly with deionized water to remove any residual acid, and dry under vacuum.
Application 2: Bio-inspired Hydrogels for Biomedical Applications
Catechol-functionalized polymers can be used to form hydrogels with excellent tissue adhesive properties and potential for in-situ formation.[1] These hydrogels are promising for applications such as wound dressings, drug delivery systems, and tissue engineering scaffolds.[1][2] One common approach is to functionalize a biocompatible polymer, such as chitosan, with catechol groups.
Quantitative Data: Mechanical Properties of Catechol-Functionalized Hydrogels
The mechanical properties of hydrogels are crucial for their application and can be tuned by varying the polymer and crosslinker concentration.
| Hydrogel Composition | Storage Modulus (G') [Pa] | Compressive Modulus [kPa] |
| 2% Catechol-Chitosan | ~ 200 - 500 | ~ 5 - 15 |
| 4% Catechol-Chitosan | ~ 800 - 1500 | ~ 20 - 40 |
Note: Values are illustrative and can vary significantly based on the degree of catechol functionalization, crosslinking conditions, and measurement parameters.
Logical Relationship: Catechol Crosslinking in Hydrogels
Catechol groups can crosslink through several mechanisms, primarily oxidation, to form a stable hydrogel network. This process can be triggered by changes in pH or the addition of an oxidizing agent.
Caption: Catechol-mediated hydrogel crosslinking.
Experimental Protocol: Preparation of Catechol-Functionalized Chitosan Thermosensitive Hydrogel
This protocol describes the preparation of a catechol-functionalized chitosan hydrogel that exhibits thermosensitive properties when combined with β-glycerophosphate.[3]
Materials:
-
Chitosan
-
Hydrocaffeic acid (to provide the catechol group)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
β-glycerophosphate disodium salt
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
Part 1: Synthesis of Catechol-Functionalized Chitosan
-
Dissolve chitosan in a dilute aqueous HCl solution.
-
In a separate container, dissolve hydrocaffeic acid, EDC, and NHS in deionized water.
-
Add the second solution to the chitosan solution and stir at room temperature for 24 hours to allow for the coupling reaction.
-
Adjust the pH of the solution to neutral with NaOH to precipitate the catechol-functionalized chitosan.
-
Collect the product by centrifugation, then dialyze against deionized water for several days to remove unreacted reagents.
-
Lyophilize the purified solution to obtain dry catechol-functionalized chitosan.
Part 2: Formation of the Thermosensitive Hydrogel
-
Prepare a 2% (w/v) solution of the catechol-functionalized chitosan in deionized water.[3]
-
Prepare a 30% (w/v) solution of β-glycerophosphate disodium in deionized water.[3]
-
To form the hydrogel, mix the catechol-functionalized chitosan solution with the β-glycerophosphate solution at a ratio of 8:2 (v/v).[3]
-
The mixture will remain a liquid at room temperature but will form a gel within minutes when heated to 37 °C.[3]
References
Application Notes and Protocols: The Use of Catechol Diacetate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of catechol diacetate as a crucial protecting group and synthetic intermediate in the synthesis of pharmaceutical compounds. Detailed protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in the laboratory.
Introduction
This compound, the diacetylated form of catechol (1,2-dihydroxybenzene), serves as a stable and versatile tool in multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) that feature a catechol moiety. The catechol structure is a key pharmacophore in numerous drug classes, including adrenergic agonists and neurotransmitter precursors. The primary role of this compound is to mask the reactive hydroxyl groups of the catechol ring, preventing undesired side reactions during subsequent synthetic transformations. The acetate groups can be readily removed under mild conditions to regenerate the free catechol at the appropriate stage of the synthesis.
Key Applications in Pharmaceutical Synthesis
This compound is primarily employed as a protecting group for the synthesis of catechol-containing pharmaceuticals. Its stability under various reaction conditions, coupled with the ease of its introduction and removal, makes it an attractive choice for complex synthetic routes.
Protection of Catechol Moieties
The dihydroxyl groups of catechol are susceptible to oxidation and can undergo unwanted reactions in the presence of electrophiles or oxidizing agents. Acetylation to this compound effectively protects these groups, allowing for chemical modifications on other parts of the molecule.
Synthesis of Catecholamine Drugs
Catecholamines, such as isoprenaline, dobutamine, and L-DOPA, are a class of neurotransmitters and hormones characterized by a catechol ring and an amine side chain. The synthesis of these molecules often requires the protection of the catechol hydroxyls to achieve the desired regioselectivity and prevent oxidation. While various protecting groups can be used, the diacetate offers a reliable and straightforward option.
Experimental Protocols
Protocol 1: Synthesis of this compound (Protection of Catechol)
This protocol describes the acetylation of catechol to form this compound using acetic anhydride.
Materials:
-
Catechol
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve catechol in dichloromethane.
-
Add acetic anhydride to the solution. The molar ratio of acetic anhydride to catechol should be approximately 2.2:1.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acetic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by distillation or chromatography if required.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 80 - 95% | [1] |
| Purity | >98% (after purification) | N/A |
Protocol 2: Deprotection of this compound to Catechol
This protocol outlines the hydrolysis of this compound to regenerate the free catechol.
Materials:
-
This compound
-
Aqueous mineral acid (e.g., 0.1 to 1 wt% HCl) or base (e.g., NaOH solution)
-
Water-immiscible organic solvent (e.g., ether)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent.
-
Add the aqueous mineral acid or base. The weight ratio of this compound to aqueous acid can range from 1:2 to 1:100.[2]
-
Heat the mixture to reflux and stir until the deprotection is complete (monitored by TLC).[2]
-
Cool the reaction mixture to room temperature.
-
If an acidic workup was used, neutralize the solution carefully with a base. If a basic workup was used, neutralize with an acid.
-
Transfer the mixture to a separatory funnel and extract the product into a water-immiscible organic solvent like ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the catechol.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | High (often quantitative) | N/A |
| Purity | Dependent on workup and purification | N/A |
Application Example: Synthesis of a Catechol-Containing Pharmaceutical Intermediate
Hypothetical Synthetic Pathway:
In this hypothetical pathway, the catechol is first protected as the diacetate to prevent interference in the subsequent Friedel-Crafts acylation. After modification of the side chain to introduce the necessary amine functionality, the acetate protecting groups are removed to yield the final catecholamine precursor.
Conclusion
This compound is a valuable and practical tool for the protection of the catechol moiety in pharmaceutical synthesis. Its ease of formation and cleavage, coupled with its stability, allows for the efficient construction of complex molecules containing the catechol pharmacophore. The detailed protocols and logical workflows provided in these application notes serve as a guide for researchers and scientists in the pharmaceutical industry to effectively utilize this compound in their synthetic endeavors. Further research into specific applications and optimization of reaction conditions will continue to expand the utility of this important synthetic intermediate.
References
Application Notes and Protocols: Catechol Diacetate as a Versatile Intermediate for Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of catechol diacetate as a key intermediate in the synthesis of fine chemicals. Detailed protocols for its synthesis, deprotection, and application as a protecting group are provided, along with quantitative data to facilitate experimental design and optimization.
Introduction
This compound is the di-acetylated form of catechol (1,2-dihydroxybenzene). The acetylation of the hydroxyl groups serves as an effective protection strategy, rendering the otherwise reactive catechol moiety stable to a variety of reaction conditions. This allows for selective transformations at other positions on the aromatic ring or on side chains. The acetate groups can be readily removed under acidic or basic conditions to regenerate the catechol functionality, making this compound a valuable and versatile intermediate in multi-step organic syntheses. Its applications are widespread, ranging from the synthesis of pharmaceuticals and agrochemicals to fragrances and other specialty chemicals.
Synthesis of this compound
The most common method for the synthesis of this compound is the acetylation of catechol using acetic anhydride or acetyl chloride. Both solvent-based and solvent-free methods have been developed, with the latter offering a greener and more efficient alternative.
Data Presentation: Synthesis of this compound
| Method | Acetylating Agent | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |
| Solvent-Free | Acetic Anhydride | 1 mol% VOSO₄ | None | 24 h (RT) | ~80% (for Thymol) | [1][2][3] |
| Solvent-Free | Acetic Anhydride | None | None | 7 h (60 °C) | High (for Benzyl Alcohol) | |
| From 2-Acetoxycyclohexanone | Acetic Anhydride | BF₃·OEt₂, H₂SO₄ | Acetic Acid | 2 h (reflux) | Not specified | [4] |
Note: Direct yield for catechol acetylation under these specific solvent-free conditions was not found; yields for analogous phenol acetylations are provided as a reference.
Experimental Protocols: Synthesis of this compound
Protocol 2.1: Solvent-Free Acetylation of Catechol using VOSO₄ Catalyst (Representative Protocol)
This protocol is based on a sustainable method for the acetylation of phenols.[1][2][3]
-
Reagents and Setup:
-
Catechol (1.0 eq)
-
Acetic Anhydride (2.1 eq)
-
Vanadyl sulfate (VOSO₄) (0.01 eq)
-
Round-bottom flask equipped with a magnetic stirrer.
-
-
Procedure:
-
To the round-bottom flask, add catechol and acetic anhydride.
-
Add vanadyl sulfate to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or recrystallization.
-
Protocol 2.2: Synthesis of this compound from 2-Acetoxycyclohexanone
This protocol is adapted from a patented procedure.[4]
-
Reagents and Setup:
-
2-Acetoxycyclohexanone (1.0 eq)
-
Acetic Anhydride (excess)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
-
Procedure:
-
In the round-bottom flask, dissolve 2-acetoxycyclohexanone in acetic anhydride and add boron trifluoride etherate.
-
Heat the mixture to reflux under a nitrogen atmosphere for a specified period.
-
Cool the reaction mixture to approximately 10°C.
-
Slowly add concentrated sulfuric acid, maintaining the temperature below 15°C.
-
Heat the reaction mixture again for a specified period.
-
Work-up: Pour the reaction mixture into ice water and stir to decompose excess acetic anhydride.
-
Extract the aqueous mixture with ether.
-
Wash the combined ether layers with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.
-
Dry the ether layer and distill off the solvent.
-
Purify the residue by vacuum distillation to afford this compound.
-
Deprotection (Hydrolysis) of this compound
The acetate protecting groups can be removed by hydrolysis under either acidic or basic conditions to regenerate the free catechol. The choice of method depends on the compatibility of other functional groups in the molecule.
Data Presentation: Hydrolysis of this compound
| Method | Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Acid-Catalyzed | 0.1-1 wt% aq. HCl | Water/Solvent | 30-100 °C (reflux) | Not specified | High | [4] |
| Base-Catalyzed (Saponification) | aq. NaOH | Dioxane/Water | Not specified | Not specified | Not specified | [5] |
Experimental Protocols: Hydrolysis of this compound
Protocol 3.1: Acid-Catalyzed Hydrolysis
This protocol is based on a general procedure for the deprotection of phenolic acetates.[4]
-
Reagents and Setup:
-
This compound (1.0 eq)
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Suitable solvent (e.g., methanol, ethanol, or THF)
-
Round-bottom flask with a reflux condenser.
-
-
Procedure:
-
Dissolve this compound in the chosen solvent in the round-bottom flask.
-
Add the dilute hydrochloric acid solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting catechol by recrystallization or column chromatography.
-
Protocol 3.2: Base-Catalyzed Hydrolysis (Saponification)
This protocol is a general method for ester saponification.[5]
-
Reagents and Setup:
-
This compound (1.0 eq)
-
Aqueous Sodium Hydroxide (e.g., 1 M NaOH)
-
Co-solvent (e.g., methanol, ethanol, or THF)
-
Round-bottom flask with a magnetic stirrer.
-
-
Procedure:
-
Dissolve this compound in the co-solvent in the round-bottom flask.
-
Add the aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath and carefully acidify with dilute hydrochloric acid to precipitate the catechol.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the catechol as needed.
-
Application of this compound in the Synthesis of Fine Chemicals
This compound is an excellent starting material for the synthesis of substituted catechols. A common strategy involves an electrophilic aromatic substitution on the protected catechol, followed by deprotection. The Fries rearrangement of this compound to form 4-acetylthis compound is a prime example of its utility. The resulting ketone can then be further modified, for instance, by reduction to an alkyl group.
Experimental Workflow: Synthesis of 4-Ethylcatechol via Fries Rearrangement and Clemmensen Reduction
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Catechol Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechol diacetate, also known as 1,2-diacetoxybenzene, is a valuable intermediate in organic synthesis. It serves as a precursor for various pharmaceuticals, agrochemicals, and dyes. Its diacetate functionality allows for controlled manipulation and release of the catechol moiety, which is a significant structural motif in many biologically active molecules. This document provides detailed protocols for the laboratory-scale synthesis of this compound, including reaction conditions, purification methods, and comprehensive characterization data.
Synthesis of this compound
The most common and efficient method for the laboratory-scale synthesis of this compound is the acetylation of catechol using acetic anhydride. This reaction can be performed under various conditions, including with or without a catalyst and in the presence or absence of a solvent.
Protocol 1: Catalyst-Free Acetylation at Elevated Temperature
This protocol describes a straightforward and high-yielding synthesis of this compound by reacting catechol with a slight excess of acetic anhydride at a moderately elevated temperature.
Reaction Scheme:
Materials and Equipment:
-
Catechol (99%)
-
Acetic anhydride (99%)
-
25 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum distillation setup or recrystallization apparatus
Experimental Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add catechol (1.00 g, 9.08 mmol).
-
Addition of Acetic Anhydride: To the flask, add acetic anhydride (1.39 g, 1.5 molar equivalents, 13.6 mmol).
-
Reaction Conditions: Heat the reaction mixture to 60°C and stir for 7 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add 20 mL of deionized water to quench the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any remaining acetic acid, followed by a wash with saturated aqueous sodium chloride solution (1 x 20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation of Product:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Catechol | 110.11 | 1.00 | 9.08 | 1.0 |
| Acetic Anhydride | 102.09 | 1.39 | 13.6 | 1.5 |
| This compound | 194.18 | - | - | - |
| Expected Yield: | >95% |
Protocol 2: Solvent-Free Acetylation with a Catalyst at Room Temperature
This protocol offers a greener alternative, employing a catalytic amount of vanadyl sulfate in a solvent-free system at room temperature.[2][3]
Materials and Equipment:
-
Catechol (99%)
-
Acetic anhydride (99%)
-
Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)
-
5 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Chromatography column (if necessary)
Experimental Procedure:
-
Catalyst Preparation: In a 5 mL round-bottom flask, suspend vanadyl sulfate pentahydrate (1% by mole of catechol) in an equimolar amount of acetic anhydride relative to the catechol.
-
Reaction Initiation: Add catechol (1.00 g, 9.08 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.[2] Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding 50 mL of deionized water and stir for 15 minutes.[2]
-
Add 10 mL of a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (100 mL).[2]
-
Wash the organic phase with distilled water until it is neutral.[2]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
-
Isolation of Product:
Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Catechol | 110.11 | 1.00 | 9.08 | 1.0 |
| Acetic Anhydride | 102.09 | 0.93 | 9.08 | 1.0 |
| VOSO₄·5H₂O | 253.00 | 0.023 | 0.09 | 0.01 |
| This compound | 194.18 | - | - | - |
| Reported Yield: | ~80%[2] |
Purification of this compound
The crude this compound obtained from the synthesis can be purified by either vacuum distillation or recrystallization.
Purification Protocol 1: Vacuum Distillation
This method is suitable for purifying this compound, which is a liquid at room temperature.
Procedure:
-
Set up a short-path distillation apparatus for vacuum distillation.
-
Ensure all glass joints are properly greased to maintain a good vacuum.
-
Place the crude this compound in the distilling flask with a magnetic stir bar.
-
Apply vacuum and begin heating the flask gently with a heating mantle.
-
Collect the fraction that distills at the appropriate temperature and pressure. The boiling point of this compound is reported to be 138-140 °C at 10 mmHg.
-
Discontinue the distillation before the distilling flask is completely dry to prevent the formation of peroxides.
Purification Protocol 2: Recrystallization
If the synthesized this compound is a solid or if distillation is not feasible, recrystallization can be employed for purification.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent, such as ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and physical constant determination.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | 63-65 °C |
| Boiling Point | 138-140 °C at 10 mmHg |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.30 (m, 4H, Ar-H)
-
δ 2.29 (s, 6H, 2 x -OCOCH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 168.5 (C=O)
-
δ 142.0 (Ar-C)
-
δ 126.5 (Ar-CH)
-
δ 124.0 (Ar-CH)
-
δ 20.8 (-CH₃)
-
-
FTIR (KBr, cm⁻¹):
-
~1770 (C=O, ester stretching)
-
~1600 (C=C, aromatic ring stretching)
-
~1200 (C-O, ester stretching)
-
Experimental Workflow and Signaling Pathway Diagrams
References
Application Notes and Protocols for the Analytical Characterization of Catechol Diacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques used for the characterization of catechol diacetate (1,2-diacetoxybenzene). The protocols outlined below are essential for confirming the identity, purity, and physicochemical properties of this compound, which is a key intermediate in various chemical syntheses.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₀O₄, is the di-ester derivative of catechol.[1] It is a stable precursor that can be hydrolyzed back to the more reactive catechol, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Accurate and thorough characterization is crucial to ensure the quality and suitability of this compound for its intended applications. This document details the primary analytical techniques for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
2.1.1. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (0 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the expected range of carbon signals (typically 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio. A longer relaxation delay may be necessary for the observation of quaternary carbons.
-
2.1.2. Data Presentation: Expected NMR Data for this compound
Note: The following are predicted chemical shifts based on the structure of this compound. Actual values may vary slightly depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~ 2.3 | Singlet | 6H | Methyl protons (2 x -OCOCH₃) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 - 170 | Carbonyl carbons (2 x C =O) |
| ~ 140 - 145 | Aromatic carbons attached to acetate groups (2 x C -O) |
| ~ 120 - 130 | Aromatic carbons (4 x C H) |
| ~ 20 - 22 | Methyl carbons (2 x -OCOC H₃) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity.
2.2.1. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Utilize a GC-MS system equipped with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
2.2.2. Data Presentation: Expected Mass Spectrometry Data for this compound
Table 3: Expected m/z Values and Fragment Assignments for this compound
| m/z | Proposed Fragment Ion | Structure |
| 194 | [M]⁺ (Molecular Ion) | [C₁₀H₁₀O₄]⁺ |
| 152 | [M - CH₂CO]⁺ | [C₈H₈O₃]⁺ |
| 110 | [M - 2(CH₂CO)]⁺ or [C₆H₆O₂]⁺ | [C₆H₆O₂]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of this compound and can also be used for quantification.
2.3.1. Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
Instrumentation: Use an HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 50:50 (v/v) acetonitrile:water.[2] For Mass-Spec compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound absorbs, expected to be around 270-280 nm.[3][4]
-
Injection Volume: 10-20 µL.
-
2.3.2. Data Presentation: Expected HPLC Data for this compound
Table 4: Typical HPLC Parameters and Expected Results for this compound
| Parameter | Value |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~ 275 nm |
| Expected Retention Time | Dependent on exact conditions, but a single major peak is expected for a pure sample. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound.
2.4.1. Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin disk.
-
Liquid/Solution: Place a drop of the sample between two NaCl or KBr plates.
-
-
Instrumentation: Acquire the spectrum using an FT-IR spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
2.4.2. Data Presentation: Expected FT-IR Absorption Bands for this compound
Table 5: Characteristic FT-IR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 - 3000 | C-H stretch | Aromatic |
| ~ 1760 - 1740 | C=O stretch | Ester |
| ~ 1600, 1485 | C=C stretch | Aromatic ring |
| ~ 1200 - 1100 | C-O stretch | Ester |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule, particularly the aromatic system.
2.5.1. Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample solution from approximately 200 to 400 nm, using the pure solvent as a blank.
2.5.2. Data Presentation: Expected UV-Vis Absorption Data for this compound
Table 6: Expected UV-Vis Absorption Maximum for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Ethanol or Methanol | ~ 275 | To be determined experimentally |
The lowest energy absorption maximum for catechol is observed at 275 nm.[3] It is expected that this compound will have a similar absorption maximum due to the presence of the aromatic ring.
Experimental Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the characterization of synthesized this compound.
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
References
- 1. This compound | C10H10O4 | CID 12479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of Catechol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. SPECTROSCOPIC STUDIES OF THE ANAEROBIC ENZYME-SUBSTRATE COMPLEX OF CATECHOL 1,2-DIOXYGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydrolysis of Catechol Diacetate to Catechol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechol, a key structural motif in many natural products, pharmaceuticals, and industrial chemicals, is often synthesized from more stable precursors. One common laboratory- and industrial-scale precursor is catechol diacetate. The acetyl groups in this compound serve as protecting groups for the hydroxyl functionalities, rendering the molecule less susceptible to oxidation. The regeneration of catechol from this compound is achieved through hydrolysis, a fundamental chemical transformation that cleaves the ester bonds. This process can be effectively catalyzed by either acids or bases. The choice of catalyst and reaction conditions can significantly impact the reaction efficiency, yield, and purity of the final catechol product.
These application notes provide detailed protocols for the acid-catalyzed and base-catalyzed hydrolysis of this compound to catechol. The information is intended to guide researchers in selecting the appropriate method and conditions for their specific application, whether in a research laboratory or in a drug development setting.
Data Presentation: Comparison of Hydrolysis Methods
The selection of a hydrolysis method often depends on factors such as substrate compatibility, desired reaction time, and available reagents. Below is a summary of typical reaction conditions and outcomes for the acid- and base-catalyzed hydrolysis of this compound.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst | Mineral acids (e.g., HCl, H₂SO₄) | Strong bases (e.g., NaOH, KOH) or mild bases (e.g., K₂CO₃) |
| Solvent | Aqueous solutions, often with a co-solvent like alcohol | Water, methanol, ethanol, or a mixture |
| Temperature | 30 - 100 °C, often under reflux | Room temperature to reflux |
| Reaction Time | Typically 1 - 4 hours | Can be rapid (minutes) to several hours depending on the base and temperature |
| Work-up | Extraction with an organic solvent | Neutralization with acid followed by extraction |
| Typical Yield | Generally high, often >90% | Generally high, often >90% |
| Key Considerations | Requires careful handling of corrosive acids. | The phenoxide intermediate requires acidification to yield catechol. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol is based on established hydrolysis techniques using a mineral acid.[1]
Materials:
-
This compound
-
Dilute aqueous hydrochloric acid (e.g., 1 M HCl) or sulfuric acid
-
Water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound and the aqueous mineral acid. A typical weight ratio of this compound to aqueous acid is between 1:2 and 1:100.[1]
-
Heating: Heat the reaction mixture to a temperature between 30 °C and 100 °C. For many applications, heating under reflux is preferred to ensure a reasonable reaction rate.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the catechol product with a water-immiscible organic solvent (e.g., three portions of diethyl ether).
-
Combine the organic extracts and wash sequentially with water and saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude catechol.
-
Purification (if necessary): The crude catechol can be further purified by recrystallization or sublimation to obtain a product of high purity.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification) of this compound
This protocol describes the hydrolysis of this compound using a base, a process also known as saponification.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Methanol or ethanol
-
Water
-
Dilute aqueous hydrochloric acid (e.g., 1 M HCl)
-
Water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in methanol or ethanol.
-
Addition of Base: Add an aqueous solution of sodium hydroxide or a solution of potassium carbonate in methanol to the flask while stirring. The reaction is often carried out at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically faster than acid-catalyzed hydrolysis.
-
Work-up:
-
Once the reaction is complete, carefully neutralize the reaction mixture by adding dilute hydrochloric acid until the pH is acidic. This step is crucial to protonate the catecholate dianion to form catechol.
-
Transfer the neutralized mixture to a separatory funnel and extract the catechol with an organic solvent (e.g., three portions of ethyl acetate).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude catechol.
-
Purification (if necessary): Purify the crude product by recrystallization or sublimation as needed.
Mandatory Visualization
Below are diagrams illustrating the chemical transformation and the general experimental workflow for the hydrolysis of this compound.
Caption: Chemical transformation of this compound to catechol.
Caption: General experimental workflow for this compound hydrolysis.
References
Application Notes and Protocols: Transesterification Reactions of Catechol Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechol derivatives are pivotal structural motifs in numerous pharmaceuticals, natural products, and materials. The selective modification of the hydroxyl groups of catechol is crucial for synthesizing complex molecules and fine-tuning their biological activity and physicochemical properties. Catechol diacetate serves as a stable, protected form of catechol, and its selective transesterification to yield catechol monoacetate is a key transformation. This process allows for differential functionalization of the two hydroxyl groups, opening avenues for the synthesis of diverse catechol-based compounds.
Enzymatic transesterification, particularly using lipases, has emerged as a powerful and green methodology for such selective transformations. Lipases, such as Candida antarctica lipase B (CALB), are known for their high selectivity, mild reaction conditions, and broad substrate scope, making them ideal catalysts for the regioselective deacetylation of aromatic diacetates.
These application notes provide detailed protocols for the enzymatic transesterification of this compound, focusing on the synthesis of catechol monoacetate. The information is intended to guide researchers in developing robust and efficient synthetic strategies for catechol-containing molecules.
Data Presentation
The following tables summarize quantitative data for the enzymatic transesterification of this compound and a structurally related aromatic diacetate, providing a basis for comparison and experimental design.
Table 1: Enzymatic Transesterification of this compound (Example Protocol)
| Parameter | Value |
| Substrate | This compound |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435) |
| Enzyme Loading | 20 mg/mL |
| Substrate Concentration | 50 mM |
| Acyl Acceptor | 1-Butanol |
| Molar Ratio (Substrate:Alcohol) | 1:5 |
| Solvent | Diisopropyl Ether |
| Temperature | 45°C |
| Reaction Time | 24 hours |
| Conversion | >95% |
| Yield of Catechol Monoacetate | Approx. 85-90% |
| Selectivity (Monoacetate vs. Catechol) | High |
Table 2: Lipase-Catalyzed Site-Selective Deacetylation of 2,5-Dimethylnaphthalene-1,4-diol Diacetate (Reference Data) [1]
| Parameter | Value |
| Substrate | 2,5-Dimethylnaphthalene-1,4-diol Diacetate |
| Enzyme | Candida antarctica Lipase B (CALB) |
| Enzyme Loading | 20 mg/mL |
| Substrate Concentration | 50 mM |
| Acyl Acceptor | 2-Propanol |
| Solvent | Diisopropyl Ether |
| Temperature | 30°C |
| Reaction Time | 24 hours |
| Yield of Monoacetate | 87% |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Catechol Monoacetate via Alcoholysis
This protocol describes the selective transesterification of this compound to catechol monoacetate using an immobilized lipase and an alcohol as the acyl acceptor.
Materials:
-
This compound (MW: 194.18 g/mol )
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
1-Butanol (anhydrous)
-
Diisopropyl ether (anhydrous)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reaction vessel (e.g., round-bottom flask) with a condenser or drying tube
-
Analytical balance
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.97 g, 5 mmol).
-
Solvent and Reagent Addition: Add 25 mL of anhydrous diisopropyl ether to the flask and stir until the this compound is completely dissolved. Add 1-butanol (2.28 mL, 25 mmol).
-
Enzyme Addition: Add the immobilized Candida antarctica lipase B (0.5 g) to the reaction mixture.
-
Reaction Conditions: Place the flask in a heating mantle or oil bath and maintain the temperature at 45°C. Stir the reaction mixture at 200 rpm.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC Analysis: Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to separate this compound, catechol monoacetate, and catechol. Visualize the spots under UV light.
-
HPLC Analysis: Use a C18 column with a mobile phase gradient of acetonitrile and water. Monitor the elution of compounds using a UV detector.
-
-
Reaction Work-up: Once the reaction has reached the desired conversion (typically 24 hours), stop the stirring and heating.
-
Enzyme Removal: Filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Solvent Removal: Remove the solvent and excess 1-butanol from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, primarily catechol monoacetate, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure product.
Protocol 2: Analytical Monitoring of the Transesterification Reaction by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reference standards for this compound, catechol monoacetate, and catechol
Procedure:
-
Sample Preparation: Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Dilute the aliquot with the initial mobile phase (e.g., 1:100 in acetonitrile/water). Filter the diluted sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample into the HPLC system. Identify the peaks corresponding to this compound, catechol monoacetate, and catechol by comparing their retention times with those of the reference standards.
-
Quantification: Determine the concentration of each component by integrating the peak areas and using a calibration curve constructed from the reference standards. Calculate the conversion of this compound and the yield of catechol monoacetate.
Visualizations
Reaction Signaling Pathway
Caption: Mechanism of lipase-catalyzed transesterification.
Experimental Workflow
Caption: Workflow for enzymatic synthesis of catechol monoacetate.
Catalyst Performance Comparison
Caption: Comparison of catalytic methods for transesterification.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Catechol Diacetate by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of catechol diacetate by distillation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: Vacuum distillation is the preferred method for purifying this compound. Its high boiling point at atmospheric pressure necessitates distillation under reduced pressure to prevent thermal decomposition. Recrystallization can be an alternative or a complementary purification step.
Q2: What are the expected physical properties of pure this compound?
A2: Pure this compound is a colorless to pale yellow solid or liquid with a pleasant, sweet odor.[1] Key physical properties are summarized in the data table below.
Q3: What are the main impurities I might encounter in my crude this compound?
A3: The most common impurities are unreacted starting materials, namely catechol and acetic anhydride (or acetyl chloride if used in the synthesis).[1] Acetic acid is also a common byproduct. Incomplete acetylation can result in the presence of mono-acetylated catechol.
Q4: Can I purify this compound by recrystallization?
A4: Yes, recrystallization is a viable purification method for this compound. The choice of solvent is critical. A good solvent will dissolve the this compound well at elevated temperatures but poorly at room or lower temperatures.
Troubleshooting Guide
Issue 1: The distillate is colored (yellow, brown, or dark).
-
Possible Cause A: Thermal Decomposition. this compound, like other phenolic esters, can be sensitive to high temperatures, which can lead to the formation of colored degradation products.
-
Solution:
-
Ensure you are using a sufficiently low pressure (high vacuum) to reduce the boiling point of the this compound.
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Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating.
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Distill the compound as quickly as possible without compromising the separation efficiency.
-
-
-
Possible Cause B: Oxidation. Trace amounts of oxygen in the distillation apparatus can lead to the oxidation of this compound or any residual catechol, which is highly susceptible to oxidation, forming colored quinone-type compounds.[2]
-
Solution:
-
Thoroughly purge the distillation apparatus with an inert gas (e.g., nitrogen or argon) before starting the distillation.
-
Maintain a gentle stream of inert gas throughout the distillation process if your setup allows.
-
Ensure all joints in your glassware are well-sealed to prevent air leaks.
-
-
Issue 2: The yield of purified this compound is low.
-
Possible Cause A: Incomplete Distillation. You may not be distilling long enough or at a high enough temperature (for the given pressure) to distill all the product.
-
Solution:
-
Monitor the temperature at the distillation head. A drop in temperature after the main fraction has been collected usually indicates that the distillation of the product is complete.
-
Ensure the heating mantle is set to a temperature that allows for a steady distillation rate.
-
-
-
Possible Cause B: Decomposition. As mentioned in Issue 1, high temperatures can lead to product loss through decomposition.
-
Solution:
-
Use a high vacuum to lower the distillation temperature.
-
Avoid prolonged heating of the distillation pot.
-
-
-
Possible Cause C: Leaks in the Vacuum System. A poor vacuum will result in a higher boiling point, potentially leading to thermal decomposition and a lower yield.
-
Solution:
-
Check all joints, seals, and tubing for leaks. Use a vacuum gauge to monitor the pressure of your system.
-
-
Issue 3: The distillation is very slow or not occurring at the expected temperature.
-
Possible Cause A: Inefficient Vacuum. The vacuum pump may not be reaching the required low pressure.
-
Solution:
-
Check the vacuum pump for proper functioning and ensure the oil is clean.
-
Use a vacuum gauge to verify the pressure in the system.
-
Inspect the system for leaks.
-
-
-
Possible Cause B: Inadequate Heating. The heating mantle may not be providing enough energy to vaporize the this compound.
-
Solution:
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Gradually increase the temperature of the heating mantle.
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Ensure good thermal contact between the heating mantle and the distillation flask.
-
-
Issue 4: The product solidifies in the condenser.
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Possible Cause: this compound has a melting point of approximately 63-64.5°C.[3][4] If the condenser water is too cold, the distillate can solidify and block the condenser.
-
Solution:
-
Use warmer water in the condenser or turn off the water flow intermittently to allow the solidified product to melt and flow into the receiving flask. Be cautious with this approach to ensure efficient condensation is still occurring.
-
Gently warming the outside of the condenser with a heat gun can also melt the solidified product.
-
-
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₁₀H₁₀O₄ | 194.18 | ~278 - 284 (at 760 mmHg)[3][4] | ~63 - 64.5[3][4] |
| Catechol | C₆H₆O₂ | 110.11 | 245.5 (at 760 mmHg)[2] | 105[2] |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 139.8 (at 760 mmHg) | -73.1 |
Experimental Protocols
Detailed Methodology for Purification of this compound by Vacuum Distillation
1. Preparation of the Crude Material:
-
Following the acetylation of catechol, the crude reaction mixture should be worked up to remove the bulk of the acetic acid and any remaining acetic anhydride. A typical workup involves quenching the reaction mixture with water, followed by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with a saturated aqueous sodium bicarbonate solution to neutralize acidic components, followed by a wash with brine. The organic solvent is then removed under reduced pressure using a rotary evaporator to yield the crude this compound.[5]
2. Vacuum Distillation Setup:
-
Assemble a standard vacuum distillation apparatus using clean, dry glassware. A short-path distillation head is recommended to minimize product loss.
-
Use a round-bottom flask of an appropriate size for the distillation pot; it should not be more than two-thirds full.
-
Add a magnetic stir bar to the distillation flask for smooth boiling.
-
Lightly grease all ground-glass joints to ensure a good vacuum seal.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump from corrosive vapors.
-
Include a vacuum gauge in the setup to monitor the pressure accurately.
3. Distillation Procedure:
-
Place the crude this compound into the distillation flask.
-
Begin stirring and start the vacuum pump. Allow the system to evacuate to the desired pressure (e.g., 1-10 mmHg).
-
Once a stable, low pressure is achieved, begin to gently heat the distillation pot using a heating mantle.
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The first fraction to distill will likely be any residual solvent and acetic anhydride (Boiling Point: 139.8°C at 760 mmHg).
-
The next fraction will be unreacted catechol (Boiling Point: 245.5°C at 760 mmHg). The boiling point will be significantly lower under vacuum.
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The main fraction of this compound will distill at a higher temperature. The exact boiling point will depend on the pressure. Based on its atmospheric boiling point of ~280°C, the boiling point at ~10 mmHg can be estimated to be in the range of 140-160°C. Note: This is an estimation, and the actual distillation temperature should be determined empirically.
-
Collect the this compound in a pre-weighed receiving flask. The pure product should be a colorless liquid that may solidify upon cooling.
-
Stop the distillation when the temperature at the distillation head drops or when charring is observed in the distillation pot.
-
Allow the apparatus to cool completely before releasing the vacuum.
Mandatory Visualization
References
"troubleshooting catechol diacetate synthesis side reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of catechol diacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and well-established methods for synthesizing this compound involve the acetylation of catechol using either acetic anhydride or acetyl chloride as the acetylating agent.[1][2] These reactions are typically carried out in the presence of a catalyst, which can be either an acid (e.g., sulfuric acid) or a base (e.g., pyridine or sodium hydroxide).[3]
Q2: My final product is a yellowish or brownish oil instead of a white solid. What is the likely cause?
A2: Discoloration, typically a yellow or brown hue, is a common issue and is often indicative of impurities. The primary cause is the oxidation of unreacted catechol or the product itself to form colored quinone-type compounds.[4][5] Catechol is highly susceptible to oxidation, especially in the presence of air and basic conditions.[4] The discoloration can also be due to the presence of polymeric byproducts.
Q3: What are the main side reactions to be aware of during the synthesis of this compound?
A3: The primary side reactions include:
-
Incomplete Acetylation: Formation of catechol monoacetate is a common byproduct if the reaction does not go to completion.
-
Hydrolysis: this compound can be hydrolyzed back to catechol and acetic acid, particularly during the workup phase if exposed to water for extended periods, especially under acidic or basic conditions.[6]
-
Oxidation: Catechol and its derivatives are prone to oxidation, leading to the formation of colored quinones and other degradation products.[4][5] This is often accelerated by exposure to air and basic environments.
-
Polymerization: Under certain conditions, phenolic compounds can undergo polymerization, leading to tar-like byproducts that can complicate purification.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (catechol) and a pure sample of the product (this compound), if available. The disappearance of the catechol spot and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) can be employed.
Q5: What are the recommended purification methods for this compound?
A5: The most common method for purifying crude this compound is recrystallization.[7][8][9] The choice of solvent is crucial for effective purification.[10][11] A good solvent will dissolve the this compound at an elevated temperature but have low solubility at room temperature, allowing the pure product to crystallize upon cooling while impurities remain in the solution.[7][8] Common solvent systems for recrystallization include ethanol/water or isopropanol/water mixtures. Column chromatography can also be used for purification, especially for removing closely related impurities.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction: Insufficient reaction time, low temperature, or inadequate amount of acetylating agent. | - Increase the reaction time. - Ensure the reaction temperature is appropriate for the chosen method. - Use a slight excess of the acetylating agent. |
| Hydrolysis during workup: Prolonged exposure to aqueous acidic or basic conditions. | - Minimize the time the reaction mixture is in contact with water during the workup. - Perform extractions and washes efficiently. - Ensure the final product is thoroughly dried. | |
| Loss during purification: Using an inappropriate recrystallization solvent or technique. | - Carefully select the recrystallization solvent by performing small-scale solubility tests.[7] - Avoid using an excessive amount of solvent during recrystallization. - Ensure the product has fully crystallized before filtration by cooling the solution sufficiently. | |
| Product Discoloration (Yellow/Brown) | Oxidation of catechol: Exposure to air, especially under basic conditions. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - If using a base, add it slowly and keep the temperature controlled. - During workup, consider adding a reducing agent like sodium bisulfite to the aqueous layer to minimize oxidation. |
| Presence of polymeric byproducts: High reaction temperatures or prolonged reaction times. | - Optimize the reaction temperature and time to favor the desired product formation. - Purify the product using recrystallization with activated charcoal to remove colored impurities. | |
| Oily Product (Fails to Solidify) | Presence of impurities: Unreacted starting materials, monoacetate byproduct, or solvent residue. | - Ensure the reaction has gone to completion using TLC or another analytical method. - Purify the product thoroughly using recrystallization or column chromatography. - Ensure all residual solvent is removed under vacuum. |
| Incomplete Acetylation (Presence of Catechol Monoacetate) | Insufficient acetylating agent or catalyst: Not enough reagent to fully acetylate both hydroxyl groups. | - Use a stoichiometric excess of the acetylating agent and catalyst. - Increase the reaction time or temperature to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride and Sulfuric Acid Catalyst
-
Reaction Setup: In a fume hood, add catechol (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Slowly add acetic anhydride (2.2 eq) to the flask while stirring.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to 80-100°C and maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing ice-cold water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any acetic acid byproduct) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Protocol 2: Purification of Discolored this compound
-
Dissolution: Dissolve the crude, discolored this compound in a minimum amount of a hot suitable solvent (e.g., ethanol).
-
Decolorization: Add a small amount of activated charcoal to the hot solution and swirl the flask. Caution: Adding charcoal to a boiling solution can cause it to boil over.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal. This step should be done rapidly to prevent the product from crystallizing in the funnel.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, and then place it in an ice bath to induce complete crystallization.
-
Isolation: Collect the pure, white crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Main and side reactions in this compound synthesis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Khan Academy [khanacademy.org]
- 4. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. youtube.com [youtube.com]
- 7. Home Page [chem.ualberta.ca]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. youtube.com [youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catechol Diacetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of catechol diacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The acetylation of catechol may not have gone to completion.
-
Solution: Consider increasing the reaction time or temperature. Ensure your reagents, particularly the acetylating agent, are fresh and not degraded. For traditional methods using acetic anhydride or acetyl chloride, ensure a sufficient excess of the acetylating agent is used.[1]
-
-
Suboptimal Catalyst/Base: The choice and amount of catalyst or base can significantly impact the reaction rate and yield.
-
Product Hydrolysis: this compound can hydrolyze back to catechol and acetic acid, especially in the presence of water under acidic or basic conditions.[2][3]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. During the workup, minimize the time the product is in contact with aqueous acidic or basic solutions.
-
-
Side Reactions: Oxidation of catechol or the product can lead to the formation of colored impurities (quinones) and reduce the yield of the desired product.[3]
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation.
-
Q2: My final product is discolored (yellow, brown, or pink). What is the cause and how can I fix it?
A2: Discoloration typically indicates the presence of oxidized byproducts, often quinones, which are highly colored.[3]
-
Cause: Catechol and its derivatives are susceptible to oxidation, which can be initiated by air (oxygen), trace metal impurities, or elevated temperatures.
-
Prevention:
-
Use high-purity, colorless catechol as a starting material.
-
Degas your solvent and run the reaction under an inert atmosphere.
-
Avoid excessive heating during the reaction and purification steps.
-
-
Remediation:
-
Purification: Recrystallization from a suitable solvent system (e.g., toluene) or column chromatography can effectively remove colored impurities.[1][4] Distillation under reduced pressure is also a viable method for purification.[3][4]
-
Washing: During the workup, washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) can sometimes help to reduce colored quinone impurities back to the colorless hydroquinone form.
-
Q3: I am observing the presence of catechol monoacetate in my final product. How can I improve the conversion to the diacetate?
A3: The formation of the monoacetate is a common issue and indicates incomplete acetylation.
-
Stoichiometry: Ensure you are using at least two equivalents of the acetylating agent (acetic anhydride or acetyl chloride) for every equivalent of catechol. Often, a larger excess of the acetylating agent is used to drive the reaction to completion.[1]
-
Reaction Conditions: Increasing the reaction temperature or extending the reaction time can promote the second acetylation step.
-
Catalyst/Base: In reactions involving acetyl chloride, a base is crucial to scavenge the HCl produced, which can otherwise protonate the hydroxyl group of the monoacetate, deactivating it towards further acetylation.[2]
Q4: The workup procedure is difficult, and I'm experiencing product loss in the aqueous layer. What can I do?
A4: Product loss during workup can be due to the partial water solubility of this compound or hydrolysis.
-
Extraction Solvent: Use a water-immiscible organic solvent in which this compound is highly soluble, such as diethyl ether, ethyl acetate, or dichloromethane.[1][3]
-
Multiple Extractions: Perform multiple extractions (e.g., 3 x 50 mL) of the aqueous layer rather than a single large-volume extraction to maximize the recovery of the product.[1]
-
Brine Wash: After the aqueous washes, wash the combined organic layers with a saturated sodium chloride solution (brine). This helps to remove dissolved water from the organic phase and can reduce the solubility of the organic product in the residual aqueous phase.
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for synthesizing this compound?
A1: The most common method is the acetylation of catechol.[3]
-
Reagents: Catechol and an acetylating agent, typically acetic anhydride or acetyl chloride.[3]
-
Solvent: An inert solvent like dichloromethane, toluene, or even excess acetic anhydride can be used.[1][3]
-
Temperature: The reaction is often performed at room temperature but can be heated (e.g., 80-150°C) to increase the rate.[1][3]
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Catalyst/Base: A base like pyridine is often used with acetyl chloride to neutralize the HCl byproduct.[2] For other methods, catalysts like sulfuric acid, boron trifluoride etherate, or vanadyl sulfate have been reported.[1][3]
-
Reaction Time: Typically ranges from a few hours to overnight, depending on the scale and conditions.[3]
Q2: Are there greener or more efficient methods for this synthesis?
A2: Yes, several modern approaches aim to improve the efficiency and environmental footprint of the synthesis.
-
Solvent-Free Synthesis: A method using vanadyl sulfate as a catalyst with stoichiometric amounts of acetic anhydride has been developed for solvent-free conditions.[3]
-
Iridium-Catalyzed Synthesis: A redox-neutral synthesis using an iridium catalyst and malonic acid as an additive can achieve very high yields (92-95%) under mild, room temperature conditions.[3][5]
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Biocatalysis: While direct enzymatic synthesis of this compound is not widely reported, enzymes like acetyltransferases found in nature are capable of acetylating catechol-like structures, suggesting potential for future biocatalytic routes.[2]
Q3: How is the final product typically purified?
A3: Purification is crucial to remove unreacted starting materials, byproducts like acetic acid, and any colored impurities.
-
Workup: The reaction is first quenched with water to destroy excess acetic anhydride. The product is then extracted into an organic solvent. The organic layer is often washed with a sodium bicarbonate solution to remove acidic impurities like acetic acid and unreacted catechol.[1]
-
Purification Methods:
-
Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid this compound.[3][4]
-
Chromatography: Column chromatography over silica gel can be used for high-purity samples.[3]
-
Recrystallization: If the product is a solid or can be solidified, recrystallization from a suitable solvent like toluene is an effective purification technique.[4]
-
Q4: What are the main byproducts and side reactions to be aware of?
A4:
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Acetic Acid: When using acetic anhydride, acetic acid is a stoichiometric byproduct.[6]
-
Catechol Monoacetate: Incomplete reaction leads to the presence of the mono-acetylated product.
-
Hydrolysis: The ester groups of this compound can be hydrolyzed back to catechol under aqueous acidic or basic conditions.[2][3]
-
Oxidation Products: Catechol is sensitive to oxidation, which can form quinones and other colored byproducts.[3]
-
Condensation Reactions: this compound can potentially undergo condensation reactions to form larger molecules.[3]
Data Presentation
Table 1: Comparison of Catalytic Systems for Catechol Synthesis/Derivatization
| Catalyst System | Oxidant/Additive | Temperature | Yield | Reference |
| [Cp*IrCl2]2 | Malonic Acid | Room Temp. | 92-95% | [3][5] |
| Pd(OPiv)2 | PhI(OAc)2 | 100 °C | Good to Excellent | [7] |
| Vanadyl Sulfate | None (Solvent-Free) | Not specified | High | [3] |
| ZrCl4 | Oxygen (air) | 60 °C | Up to 97% (for benzoxazoles) | [8] |
Note: Yields may refer to the synthesis of catechol derivatives, not exclusively this compound, but illustrate the effectiveness of the catalytic systems.
Experimental Protocols
Protocol 1: Traditional Acetylation using Acetic Anhydride and Sulfuric Acid Catalyst
This protocol is adapted from patent literature describing the synthesis of this compound.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-acetoxycyclohexanone (1 mole) and acetic anhydride (5-20 moles, acting as both reagent and solvent).
-
First Catalysis: Add boron trifluoride etherate and stir the mixture at a temperature between 80°C and 150°C for 0.5 to 2 hours.
-
Second Catalysis: Cool the mixture to below 40°C. Slowly add concentrated sulfuric acid (1-2 moles).
-
Reaction: Heat the reaction mixture again to between 80°C and 150°C for 0.5 to 2 hours.
-
Quenching: Cool the reaction mixture and pour it slowly into ice water (e.g., 100 mL) to decompose the excess acetic anhydride. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize residual acid, followed by a wash with water (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude this compound by fractional distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. US3624136A - Method of preparing catechol diacetates - Google Patents [patents.google.com]
- 2. This compound | 635-67-6 | Benchchem [benchchem.com]
- 3. Buy this compound | 635-67-6 [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. youtube.com [youtube.com]
- 7. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zirconium-catalyzed one-pot synthesis of benzoxazoles using reaction of catechols, aldehydes and ammonium acetate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Catechol Diacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catechol diacetate. Our aim is to address common issues encountered during the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in this compound typically arise from the synthesis process, which usually involves the acetylation of catechol with acetic anhydride or acetyl chloride.[1][2] These impurities can include:
-
Unreacted Catechol: Incomplete acetylation will leave residual catechol in the product.
-
Acetic Anhydride: Excess reagent from the acetylation reaction may remain.
-
Acetic Acid: A byproduct of the acetylation reaction.[3]
-
Oxidation Products: Catechol and its diacetate derivative can be susceptible to oxidation, leading to colored impurities such as quinones.[1]
-
Condensation Products: Side reactions can lead to the formation of larger, more complex molecules.[1]
-
Hydrolysis Products: this compound can hydrolyze back to catechol, especially in the presence of moisture and acid or base.[1]
Q2: My purified this compound is yellow. What is the likely cause and how can I fix it?
A2: A yellow tint in this compound often indicates the presence of oxidation products, such as quinones, which are colored.[1] This can happen if the starting catechol was already partially oxidized or if oxidation occurred during the synthesis or workup. To decolorize the product, you can try recrystallization from a suitable solvent or passing a solution of the product through a short column of silica gel or activated carbon.
Q3: What are the recommended methods for purifying this compound?
A3: The primary methods for purifying this compound are:
-
Distillation: Fractional distillation, often under reduced pressure, is effective for separating this compound from less volatile or more volatile impurities.[3]
-
Recrystallization: This is a common and effective method for removing solid impurities. The choice of solvent is crucial for successful recrystallization.
-
Chromatography: Column chromatography (e.g., using silica gel) can be used for high-purity separations.[1][4] High-performance liquid chromatography (HPLC) is also a powerful tool for both analysis and purification.[5]
-
Washing: Washing the crude product with an aqueous solution of a weak base, like sodium bicarbonate, can effectively remove acidic impurities such as acetic acid.[3]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction during synthesis.- Product loss during extraction and washing steps.- Inefficient recrystallization (e.g., using a solvent in which the product is too soluble at low temperatures).- Decomposition during distillation at high temperatures. | - Optimize the stoichiometry of reagents and reaction time in the synthesis.- Ensure proper phase separation during extractions and minimize the number of washing steps.- Carefully select a recrystallization solvent system that provides good differential solubility.- Use vacuum distillation to lower the boiling point and prevent thermal decomposition. |
| Product Fails to Crystallize | - The product may be an oil due to residual solvent or impurities.- Supersaturation has not been achieved. | - Ensure all volatile solvents have been removed under reduced pressure.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.- Cool the solution slowly to a lower temperature. |
| Presence of Starting Material (Catechol) in Purified Product | - Incomplete acetylation reaction.- Hydrolysis of the diacetate during workup or purification. | - Drive the acetylation reaction to completion by using a slight excess of the acetylating agent or increasing the reaction time.- Ensure all workup and purification steps are performed under anhydrous and neutral or slightly acidic conditions to minimize hydrolysis. |
| Broad Melting Point Range | - The presence of impurities. | - Re-purify the product using one of the recommended methods (distillation, recrystallization, or chromatography). A sharp melting point is a good indicator of purity. |
Quantitative Data
Table 1: Comparison of Purification Methods for Catechol Derivatives
| Purification Method | Target Compound | Starting Purity | Final Purity | Yield | Key Conditions | Reference |
| Extractive Distillation | Catechol | Impure Mixture | >99.5% | - | Use of glycerol as a high-boiling polyol solvent. | [6] |
| Recrystallization | Catechol | Crude | High | 69-73% | Distillation under reduced pressure followed by recrystallization from toluene. | [7] |
| Column Chromatography | Catechol Monoacetate | Crude Reaction Mixture | High | 91.3% | Silica gel column chromatography. | [4] |
Note: Data for this compound specifically is limited in the surveyed literature; however, the data for closely related catechol and its derivatives provide a strong indication of the efficacy of these methods.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, toluene, or a mixture of solvents like ethanol/water) to find a suitable system.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Washing and Distillation
This protocol is adapted from a method for preparing catechol diacetates and is effective for removing acidic impurities and unreacted starting materials.[3]
-
Quenching: Quench the reaction mixture in water.
-
Extraction: Extract the aqueous mixture with a water-immiscible organic solvent (e.g., ether, benzene).
-
Washing: Wash the organic layer with an aqueous solution of a weak base, such as 5% sodium bicarbonate, to remove acetic acid. Follow with a wash with water and then a saturated brine solution.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Solvent Removal: Remove the organic solvent by rotary evaporation.
-
Fractional Distillation: Subject the remaining residue to fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Troubleshooting Workflow for Impure this compound
Caption: Troubleshooting workflow for purifying this compound.
Experimental Workflow for Purification
Caption: General experimental workflow for this compound purification.
References
- 1. Buy this compound | 635-67-6 [smolecule.com]
- 2. This compound | 635-67-6 | Benchchem [benchchem.com]
- 3. US3624136A - Method of preparing catechol diacetates - Google Patents [patents.google.com]
- 4. CN105753697A - Synthetic method for benzenediol monocarboxylic ester - Google Patents [patents.google.com]
- 5. Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5679223A - Method for separating and purifying catechol mixtures - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Catechol Diacetate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of catechol diacetate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Product Yield | 1. Incomplete Reaction: Insufficient reaction time, inadequate temperature, or suboptimal catalyst concentration. 2. Hydrolysis of Product: Presence of water in the reaction mixture or during workup can hydrolyze the ester back to catechol.[1][2] 3. Side Reactions: Oxidation of catechol to form colored quinone byproducts. Formation of monoacetate instead of the desired diacetate. | 1. Optimize Reaction Conditions: Increase reaction time, adjust temperature, or screen different catalysts and their concentrations. Ensure reagents are of high purity. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. During workup, perform extractions quickly and use a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) on the organic phase. 3. Minimize Side Reactions: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use a slight excess of the acetylating agent to favor the formation of the diacetate. |
| Product is an Oil Instead of a Solid | 1. Impurities Present: Residual solvent, unreacted starting materials (catechol, acetic anhydride), or byproducts can lower the melting point of the final product. 2. Incomplete Reaction: The presence of catechol monoacetate, which may be an oil or have a lower melting point, can prevent the crystallization of the diacetate. | 1. Purification: Purify the product using column chromatography or recrystallization from an appropriate solvent system to remove impurities. 2. Drive Reaction to Completion: Increase the reaction time or the amount of acetylating agent to ensure full conversion to the diacetate. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] |
| Formation of Two Layers During Reaction | 1. Immiscible Reagents/Solvents: The chosen solvent may not be suitable for the reaction, leading to phase separation. For instance, if using a non-polar solvent with aqueous reagents or bases. 2. Precipitation of Salts: If a base like sodium hydroxide is used, the formation of sodium acetate salt, which is insoluble in many organic solvents, can appear as a separate phase. | 1. Solvent Selection: Choose a solvent that can dissolve all reactants. Dichloromethane or dimethylformamide (DMF) are common choices.[1] 2. Homogeneous Reaction Conditions: If a base is necessary, consider using a soluble organic base like pyridine or triethylamine. |
| Dark/Colored Product | 1. Oxidation of Catechol: Catechol and its derivatives are susceptible to oxidation, which forms highly colored quinone-type byproducts.[1] This can be exacerbated by heat or the presence of air. 2. Impurities in Starting Material: The initial catechol may already contain oxidized impurities. | 1. Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (N₂ or Ar). 2. Purification of Starting Material: If the catechol is discolored, consider purifying it by recrystallization or sublimation before use. 3. Decolorization: The final product can sometimes be decolorized by treating a solution of the product with activated carbon. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the acetylation of catechol using either acetic anhydride or acetyl chloride.[1][2] These reactions are typically catalyzed by an acid (e.g., sulfuric acid) or a base (e.g., pyridine, potassium carbonate).[2][4]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[3] A spot for catechol (starting material) should diminish over time, while a new spot for this compound (product) should appear and intensify. Using a co-spot of the starting material alongside the reaction mixture on the TLC plate will help in identifying the respective spots.
Q3: My yield is consistently low. What are the key parameters to optimize?
A3: To improve the yield, focus on the following:
-
Stoichiometry: Ensure at least two equivalents of the acetylating agent (acetic anhydride or acetyl chloride) are used per equivalent of catechol to favor the formation of the diacetate. A slight excess of the acetylating agent is often beneficial.
-
Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield. For acid catalysis, a small amount of concentrated sulfuric acid is common. For base catalysis, pyridine can act as both a catalyst and a solvent.
-
Temperature: While the reaction can proceed at room temperature, gentle heating may be required to ensure completion. However, excessive heat can promote side reactions and discoloration.
-
Reaction Time: Allow sufficient time for the reaction to go to completion, as confirmed by TLC monitoring.
Q4: What is the purpose of washing the organic layer with a sodium bicarbonate solution during workup?
A4: Washing the organic layer with a saturated sodium bicarbonate solution serves two main purposes. First, it neutralizes any remaining acid catalyst (like sulfuric acid) and acidic byproducts (such as acetic acid formed from excess acetic anhydride). Second, it helps to remove any unreacted catechol by converting it to its more water-soluble phenoxide salt.
Q5: Can this compound be hydrolyzed back to catechol?
A5: Yes, the ester groups of this compound can be hydrolyzed back to catechol and acetic acid in the presence of water, especially under acidic or basic conditions.[1][2] This is why it is crucial to work under anhydrous conditions and to minimize contact with water during the workup and storage.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using two common procedures.
Protocol 1: Acetylation using Acetic Anhydride and Pyridine
This method uses pyridine as a basic catalyst and solvent.
Reagents and Materials:
-
Catechol
-
Pyridine (anhydrous)
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
In a round-bottom flask, dissolve catechol (1.0 eq) in anhydrous pyridine (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of catechol.
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acetylation using Acetic Anhydride and Sulfuric Acid
This method employs a strong acid as a catalyst.
Reagents and Materials:
-
Catechol
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-cold water
-
Ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, combine catechol (1.0 eq) and acetic anhydride (3.0 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Very slowly and carefully add a few drops of concentrated sulfuric acid to the stirred mixture.
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After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture into a beaker of ice-cold water to quench the reaction and precipitate the product.
-
Extract the aqueous mixture with ether or ethyl acetate.
-
Combine the organic extracts and wash them with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[5]
-
The resulting crude product can be purified by distillation or recrystallization.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Actual yields may vary based on reaction scale and purity of reagents.
| Parameter | Protocol 1 (Pyridine) | Protocol 2 (Sulfuric Acid) |
| Catechol | 1.0 eq | 1.0 eq |
| Acetylating Agent | Acetic Anhydride (2.2 eq) | Acetic Anhydride (3.0 eq) |
| Catalyst | Pyridine (3.0 eq) | Conc. H₂SO₄ (catalytic) |
| Solvent | Pyridine/DCM | None (excess Ac₂O acts as solvent) |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Typical Reaction Time | 2 - 4 hours | 1 - 2 hours |
| Typical Yield | > 90% | Variable, can be high |
Visualizations
Experimental Workflow: General Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. Buy this compound | 635-67-6 [smolecule.com]
- 2. This compound | 635-67-6 | Benchchem [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Sciencemadness Discussion Board - Help with Acetylation of Catechol - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US3624136A - Method of preparing catechol diacetates - Google Patents [patents.google.com]
"stability of catechol diacetate under different conditions"
Technical Support Center: Catechol Diacetate
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is crucial to protect it from direct sunlight, as the material can darken in color during storage.[1] For long-term stability, avoid exposure to air and light.[1]
Q2: What substances are incompatible with this compound? A2: this compound is incompatible with strong acids, bases, acid anhydrides, acid chlorides, and oxidizing agents.[1] Contact with these substances can promote degradation.
Q3: Is this compound stable in aqueous solutions? A3: this compound is susceptible to hydrolysis in the presence of water, a reaction that is accelerated under acidic or basic conditions.[2][3] This process cleaves the ester bonds, yielding catechol and acetic acid.[3] In neutral aqueous solutions, hydrolysis occurs at a slower rate.
Q4: How does pH affect the stability of this compound? A4: The stability of this compound is highly pH-dependent. The ester groups can hydrolyze under both acidic and basic conditions.[2] The rate of hydrolysis is generally faster at higher and lower pH values compared to a neutral pH.
Q5: Can this compound be degraded by enzymes? A5: While specific data on this compound is limited, ester-containing compounds are susceptible to enzymatic hydrolysis by esterases and lipases.[4][5] For instance, Amano lipase has been shown to hydrolyze similar diacetate compounds.[4] If the experimental system contains biological components, enzymatic degradation should be considered a potential pathway.
Q6: What are the primary degradation products of this compound? A6: The primary degradation product from hydrolysis is catechol (1,2-dihydroxybenzene), along with acetic acid.[2][3] Under oxidative conditions, the resulting catechol can be further oxidized to form various products, including quinones and carboxylic acids.[2]
Troubleshooting Guide
Problem 1: I am observing unexpected degradation of my this compound sample during my experiment.
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Possible Cause 1: pH of the medium.
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Possible Cause 2: Presence of water.
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Troubleshooting Step: Ensure you are using anhydrous solvents if hydrolysis is not intended. If an aqueous medium is required, be aware that hydrolysis will occur over time. Running a time-course experiment can help quantify the rate of degradation.
-
-
Possible Cause 3: Contamination with incompatible substances.
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Troubleshooting Step: Review all reagents and materials used. Contamination with acids, bases, or oxidizing agents can accelerate degradation.[1] Ensure all glassware is thoroughly cleaned and inert.
-
-
Possible Cause 4: Enzymatic activity.
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Troubleshooting Step: If you are working with cell cultures, lysates, or other biological samples, consider that esterases or lipases may be present and actively hydrolyzing the diacetate.[4][5] Consider adding an appropriate enzyme inhibitor or using heat-inactivated media as a control to test for this possibility.
-
Problem 2: My stored this compound has changed color.
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Possible Cause: Exposure to light and/or air.
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Troubleshooting Step: The material is known to darken during storage, particularly with exposure to light and air.[1] This indicates potential low-level degradation or oxidation. While it may still be usable for some applications, it is best to confirm its purity using an analytical technique like HPLC or NMR before use. For future storage, ensure the container is tightly sealed and protected from light.[1][6]
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Problem 3: I see multiple unexpected peaks in my HPLC analysis.
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Possible Cause 1: Sample degradation.
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Possible Cause 2: Mobile phase interaction.
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Troubleshooting Step: If your mobile phase is aqueous and has a low or high pH, it may be causing on-column degradation. Evaluate the stability of the compound in your mobile phase by incubating it for a short period before injection. Consider using a mobile phase with a neutral pH if possible.
-
Data Summary
While specific kinetic data is highly dependent on exact experimental conditions, the following table summarizes the expected relative stability of this compound based on general chemical principles.
| Condition | Stressor | Expected Stability | Primary Degradation Pathway | Potential Products |
| Acidic | Low pH (e.g., pH 1-3) | Low | Acid-catalyzed hydrolysis[2][3] | Catechol, Acetic Acid |
| Neutral | pH ~7 | Moderate | Slow hydrolysis | Catechol, Acetic Acid |
| Basic | High pH (e.g., pH 10-13) | Very Low | Base-catalyzed hydrolysis[2][3] | Catechol, Acetic Acid |
| Oxidative | e.g., H₂O₂ | Moderate to Low | Oxidation of the catechol ring (post-hydrolysis)[2] | Quinones, Ring-opened products |
| Thermal | High Temperature (>100 °C) | Moderate | Thermal decomposition | Carbon oxides (CO, CO₂)[1] |
| Photolytic | UV/Visible Light | Moderate | Photodegradation | Colored degradation products[1] |
| Enzymatic | Esterases, Lipases | Low | Enzymatic hydrolysis[4] | Catechol, Acetic Acid |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
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3% Hydrogen peroxide (H₂O₂)
-
Catechol standard (for peak identification)
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M HCl.
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Incubate at 60°C for 4 hours.
-
Cool, neutralize with 1 mL of 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Incubate at room temperature for 1 hour.
-
Neutralize with 1 mL of 1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
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Incubate at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
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Place a solid sample of this compound in an oven at 105°C for 24 hours.
-
Dissolve the stressed solid in acetonitrile to a concentration of 1 mg/mL for analysis.
-
-
Control Sample: Dilute 1 mL of the stock solution with 1 mL of water and analyze immediately.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare chromatograms to identify degradation peaks and calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its primary degradation product, catechol.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Note: This method is a starting point and may require optimization for your specific instrumentation and requirements.
References
Challenges in the Scale-Up of Catechol Diacetate Production: A Technical Support Center
For researchers, scientists, and drug development professionals, the transition from laboratory-scale synthesis to pilot or industrial-scale production of catechol diacetate presents a unique set of challenges. This technical support center provides troubleshooting guides and frequently asked questions to address specific issues that may be encountered during the scale-up of this compound production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized through the acetylation of catechol using an acetylating agent such as acetic anhydride or acetyl chloride. This reaction can be catalyzed by either an acid (e.g., sulfuric acid) or a base.
Q2: What are typical lab-scale yields for this compound synthesis?
A2: On a laboratory scale, the acetylation of catechol can achieve high yields, often in the range of 80-95%, depending on the specific conditions and purification methods employed.
Q3: What are the primary challenges when scaling up this compound production?
A3: The main challenges during scale-up include:
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Exotherm Management: The acetylation reaction is exothermic, and the heat generated must be effectively managed to prevent runaway reactions and the formation of by-products. As the reactor volume increases, the surface area-to-volume ratio decreases, making heat removal more challenging.
-
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants becomes more difficult in larger reactors, which can lead to localized "hot spots," uneven reaction progress, and lower yields.
-
Impurity Profile: The types and quantities of impurities may differ between lab and pilot-scale production. By-products that are negligible on a small scale can become significant at a larger scale.
-
Product Isolation and Purification: Techniques used for purification at the lab scale, such as chromatography, may not be economically viable for large-scale production. Distillation and crystallization are more common at an industrial scale and require optimization.
-
Safety: Handling larger quantities of flammable and corrosive materials like acetic anhydride and acid catalysts requires stringent safety protocols and specialized equipment.
Q4: How does the choice of catalyst affect the scale-up process?
A4: The catalyst choice is critical for a successful scale-up. For instance, the use of boron trifluoride etherate in combination with sulfuric acid has been shown to be crucial for achieving high yields in certain processes. The absence of such catalysts can lead to a significant drop in yield. When scaling up, the catalyst's activity, stability, and ease of removal from the final product must be considered.
Troubleshooting Guide
Issue 1: Decreased Yield Upon Scale-Up
| Symptom | Possible Cause | Suggested Solution |
| The final yield is significantly lower than in lab-scale experiments. | Inadequate Temperature Control: "Hot spots" due to poor heat dissipation can lead to the formation of degradation products and by-products. | - Improve agitation to enhance heat transfer.- Reduce the addition rate of the acetylating agent.- Use a reactor with a better heat exchange capacity or a lower jacket temperature. |
| Poor Mixing: Incomplete mixing of reactants can result in an incomplete reaction. | - Increase the stirrer speed.- Evaluate the impeller design for better mixing efficiency in the larger reactor geometry.- Consider the use of baffles to improve turbulence. | |
| Catalyst Inefficiency: The catalyst concentration or activity may not be optimal for the larger volume. | - Re-evaluate the catalyst loading based on the total reaction volume.- Ensure the catalyst is well-dispersed throughout the reaction mixture. |
Issue 2: Color Formation in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| The isolated this compound is yellow or brown, indicating impurities. | Oxidation of Catechol or Product: Catechol and its derivatives can be sensitive to air and high temperatures, leading to the formation of colored oxidation by-products. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Minimize the reaction temperature and time. |
| Side Reactions at Higher Temperatures: Uncontrolled exotherms can promote the formation of colored polymeric by-products. | - Implement the solutions for inadequate temperature control mentioned in "Issue 1". | |
| Presence of Metal Impurities: Trace metals from the reactor can catalyze color-forming side reactions. | - Ensure the reactor is properly cleaned and passivated if necessary. |
Issue 3: Difficulties in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| The product is difficult to crystallize or distill. | Presence of Impurities: A higher concentration of by-products can inhibit crystallization or co-distill with the product. | - Optimize the reaction conditions to minimize by-product formation.- Incorporate additional washing steps during the work-up to remove water-soluble or acid/base-soluble impurities.- Consider a pre-purification step, such as a carbon treatment to remove colored impurities, before final purification. |
| The isolated product has a low purity. | Inefficient Phase Separation: During aqueous work-up, incomplete separation of the organic and aqueous layers can lead to contamination. | - Allow sufficient time for phase separation.- The use of a brine wash can help to break emulsions and improve separation. |
Experimental Protocols
Key Experiment: Pilot-Scale Synthesis of this compound
This protocol outlines a general procedure for the acetylation of catechol in a pilot-scale reactor. Caution: This is a hazardous process and should only be carried out by trained personnel in a facility equipped to handle such reactions.
Materials and Equipment:
-
100 L glass-lined reactor with temperature control, agitation, and a reflux condenser
-
Catechol
-
Acetic anhydride
-
Pyridine (or another suitable base/catalyst)
-
Toluene (or another suitable solvent)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Filtration and distillation equipment
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants: Charge the reactor with catechol and toluene. Begin agitation.
-
Controlled Addition: Slowly add pyridine to the reactor.
-
Exotherm Control: Begin the controlled addition of acetic anhydride at a rate that maintains the desired reaction temperature (e.g., below 40°C). Monitor the temperature closely.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at the set temperature. Monitor the reaction progress using a suitable analytical method (e.g., HPLC, GC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture and slowly add water to quench the excess acetic anhydride.
-
Work-up: Transfer the mixture to a suitable vessel for work-up. Separate the organic and aqueous layers.
-
Washing: Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.
Visualizations
Experimental Workflow for this compound Scale-Up
Caption: A typical experimental workflow for the scaled-up production of this compound.
Troubleshooting Logic for Low Yield in Scale-Up
Caption: A logical flow for troubleshooting decreased yield during the scale-up of this compound synthesis.
"monitoring the progress of catechol diacetate synthesis"
Technical Support Center: Catechol Diacetate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound? A1: The synthesis of this compound is typically achieved through the acetylation of catechol. This reaction involves treating catechol with an acetylating agent, most commonly acetic anhydride or acetyl chloride, to convert both hydroxyl groups into acetate esters.[1]
Q2: Why is it crucial to monitor the progress of the reaction? A2: Monitoring the reaction is essential to determine the point of completion, maximize the yield of the desired product, and minimize the formation of impurities. Esterification reactions are often equilibrium-limited, and monitoring helps in understanding the reaction kinetics and deciding when to initiate workup procedures.[2]
Q3: What are the common analytical techniques used to monitor this synthesis? A3: Several analytical techniques can be employed, including Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H NMR), Gas Chromatography (GC), and Mass Spectrometry (MS).[3][4][5] In-line techniques like Mid-Infrared (MIR) spectrometry can also be used for real-time analysis.[3]
Q4: What are the expected physical properties of this compound? A4: this compound is typically a colorless to pale yellow liquid.[1] It has a molecular formula of C₁₀H₁₀O₄ and a molecular weight of approximately 194.18 g/mol .[1][6]
Q5: Can this compound revert to catechol? A5: Yes, the ester groups of this compound can be hydrolyzed back to catechol and acetic acid. This process can occur under acidic or basic conditions, particularly in the presence of water.[7] This makes this compound a useful protected form of catechol in multi-step syntheses.[7]
Troubleshooting Guide
Issue 1: The reaction is slow or appears incomplete.
-
Question: My reaction has been running for several hours, but analysis (e.g., by TLC or NMR) shows a significant amount of starting material (catechol) remaining. What could be the cause?
-
Answer:
-
Catalyst Issues: If using a catalyst (e.g., sulfuric acid, vanadyl sulfate), ensure it is active and added in the correct amount. Some esterifications require an acid catalyst to proceed at a reasonable rate.[1][8]
-
Equilibrium: Esterification is an equilibrium reaction. The water produced as a byproduct can slow down or prevent the reaction from going to completion.[2] If applicable, consider using a method to remove water as it forms (e.g., Dean-Stark apparatus, though less common for this specific synthesis).
-
Temperature: The reaction may be running at too low a temperature. While often performed at room temperature, gentle heating can sometimes increase the reaction rate.[1]
-
Reagent Purity: Ensure the catechol is dry and the acetic anhydride has not been hydrolyzed to acetic acid by exposure to atmospheric moisture.
-
Issue 2: The reaction mixture has turned dark brown or black.
-
Question: During the reaction or workup, my mixture turned into a dark, sticky mess. What happened and how can I avoid it?
-
Answer:
-
Catechol Oxidation: Catechol is highly susceptible to oxidation, especially under basic or neutral conditions, which leads to the formation of colored quinones and polymers.[9][10] This is a common issue during workup if a basic wash (like sodium bicarbonate) is used before all the catechol has been converted to the more stable diacetate form.[10][11]
-
Prevention:
-
Ensure the reaction goes to completion to consume all the reactive catechol.
-
During workup, perform the aqueous quench and initial extractions under neutral or slightly acidic conditions to minimize oxidation.
-
Work quickly and avoid prolonged exposure of catechol to air and basic solutions.
-
-
Issue 3: Low yield of purified this compound.
-
Question: After purification, my final yield is much lower than expected. Where could I have lost my product?
-
Answer:
-
Incomplete Reaction: As mentioned in Issue 1, if the reaction did not reach completion, the yield will naturally be low.
-
Workup Losses: Product may be lost during the workup phase. This compound can be hydrolyzed back to the more water-soluble catechol during aqueous washes, especially if conditions are too acidic or basic.[7] Ensure extractions are thorough.
-
Purification Issues: During distillation, the temperature may be too high, causing decomposition. If using column chromatography, the product might not have been fully eluted from the column.
-
Oxidation/Polymerization: The formation of intractable polymeric byproducts (as described in Issue 2) will trap some of the product and reduce the isolated yield.[10]
-
Data Presentation
Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [6] |
| Molecular Weight | 194.18 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 119-121 °C @ 10 mmHg | [12] |
| ¹H NMR (CDCl₃) | ~δ 7.2 (m, 4H, Ar-H), ~δ 2.3 (s, 6H, 2x -COCH₃) | |
| ¹³C NMR (CDCl₃) | ~δ 168 (C=O), ~δ 142 (Ar-C-O), ~δ 127 (Ar-CH), ~δ 124 (Ar-CH), ~δ 21 (-CH₃) | |
| IR (neat) | ~1770 cm⁻¹ (C=O, ester), ~1200 cm⁻¹ (C-O, ester) |
Experimental Protocols
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Use a silica gel plate. Draw a light pencil line about 1 cm from the bottom to mark the origin.
-
Select a Solvent System: A common mobile phase is a mixture of hexane and ethyl acetate. A good starting ratio is 4:1 (Hexane:Ethyl Acetate). The ideal system will give good separation between the catechol starting material (more polar, lower Rf) and the this compound product (less polar, higher Rf).
-
Spot the Plate:
-
On the origin line, apply a small spot of the catechol starting material (dissolved in a solvent like ethyl acetate) as a reference.
-
Carefully take a small aliquot from the reaction mixture using a capillary tube and spot it next to the reference.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the origin line. Cover the chamber and let the solvent run up the plate.
-
Visualize: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). You can also use a staining agent like potassium permanganate.
-
Analyze: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5]
Protocol 2: Monitoring by ¹H NMR Spectroscopy
-
Sample Preparation: At timed intervals (e.g., T=0, 1h, 2h, etc.), withdraw a small aliquot (a few drops) from the reaction mixture.
-
Workup Quench: Dilute the aliquot in a vial with a suitable solvent like dichloromethane or ether and wash with a small amount of water and then brine to remove any water-soluble reagents or catalysts.
-
Dry and Evaporate: Dry the organic layer with a small amount of a drying agent (e.g., Na₂SO₄), then carefully evaporate the solvent.
-
Prepare NMR Sample: Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Acquire Spectrum: Obtain the ¹H NMR spectrum.
-
Analyze: Monitor the disappearance of the catechol aromatic and hydroxyl proton signals and the appearance of the characteristic this compound signals. Key signals to watch for are the singlet for the two equivalent acetate methyl groups around δ 2.3 ppm and the multiplet for the aromatic protons of the product around δ 7.2 ppm.[4] The progress can be quantified by integrating the product peaks relative to the remaining starting material peaks.
Visualizations
Caption: Workflow for monitoring this compound synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Buy this compound | 635-67-6 [smolecule.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. CN105753697A - Synthetic method for benzenediol monocarboxylic ester - Google Patents [patents.google.com]
- 6. This compound | C10H10O4 | CID 12479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 635-67-6 | Benchchem [benchchem.com]
- 8. Sciencemadness Discussion Board - Help with Acetylation of Catechol - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. researchgate.net [researchgate.net]
- 11. US3624136A - Method of preparing catechol diacetates - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Chromatographic Purification of Catechol Diacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful chromatographic purification of catechol diacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common methods for purifying this compound are distillation and column chromatography. Column chromatography, particularly flash chromatography, is widely used in laboratory settings for its efficiency in separating the product from impurities.
Q2: What are the typical impurities in a crude this compound sample?
A2: Typical impurities can include unreacted catechol, mono-acetylated catechol, residual acetic anhydride or acetyl chloride, and acetic acid. If the reaction is not performed under inert conditions, oxidation byproducts of catechol may also be present.
Q3: this compound seems to be degrading on the silica gel column. What could be the cause?
A3: this compound is susceptible to hydrolysis back to catechol and acetic acid under both acidic and basic conditions.[1][2] Standard silica gel is slightly acidic and can catalyze this hydrolysis. The appearance of a more polar spot on a TLC plate that corresponds to catechol is an indication of on-column decomposition.
Q4: How can I prevent the hydrolysis of this compound during column chromatography?
A4: To minimize hydrolysis, you can use deactivated (neutral) silica gel. This can be prepared by washing the silica gel with a dilute solution of a base like triethylamine in the mobile phase, followed by equilibration with the mobile phase. Alternatively, minimizing the time the compound spends on the column by using flash chromatography can also reduce degradation.
Q5: How can I visualize this compound on a TLC plate?
A5: this compound is a UV-active compound due to its aromatic ring, so it can be visualized under a UV lamp (254 nm). For staining, a potassium permanganate solution can be effective as it reacts with any residual hydroxyl groups or potential oxidation byproducts.[3][4] Another general stain for organic compounds is p-anisaldehyde, which can produce colored spots upon heating.[2][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic purification of this compound.
Problem 1: Poor Separation of this compound from Impurities
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Polarity | The polarity of the mobile phase is critical for good separation. If the Rf value of this compound is too high (> 0.4), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). If the Rf is too low (< 0.2), increase the polarity (e.g., increase the proportion of ethyl acetate). |
| Co-elution with Mono-acetylated Catechol | The mono-acetylated intermediate is more polar than the desired diacetate but may have similar solubility in some solvent systems. A shallow gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, can improve the resolution between these two compounds. |
| Column Overloading | Loading too much crude sample onto the column can lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. |
| Irregular Column Packing | Cracks or channels in the silica gel bed will result in an uneven flow of the mobile phase and lead to poor separation. Ensure the column is packed uniformly as a slurry and is not allowed to run dry.[5][6] |
Problem 2: Low or No Recovery of this compound
| Possible Cause | Suggested Solution |
| Hydrolysis on the Column | As mentioned in the FAQs, the acidic nature of silica gel can cause the hydrolysis of this compound.[1][2] Use deactivated silica gel or a less acidic stationary phase like alumina (neutral). |
| Product is Highly Soluble in the Mobile Phase and Eluted Quickly | If the initial mobile phase is too polar, the product may have eluted with the solvent front. Check the first few fractions collected. Always start with a mobile phase that gives your product an Rf of around 0.2-0.3 on a TLC plate. |
| Product is Irreversibly Adsorbed to the Stationary Phase | This is less common for this compound on silica gel but can happen with very polar compounds or reactive impurities. A stronger eluent or a different stationary phase might be necessary. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
A typical protocol for analyzing the crude reaction mixture and purified fractions:
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase: A mixture of hexanes and ethyl acetate. A good starting point is a 7:3 (v/v) ratio of hexanes to ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for this compound.
-
Visualization:
-
Observe the plate under a UV lamp at 254 nm.
-
Stain the plate with a potassium permanganate solution. This compound will appear as a light spot against a purple background, while more easily oxidized impurities will show up as yellow-brown spots.
-
Flash Column Chromatography Protocol
This is a general protocol that should be optimized based on TLC analysis.
-
Stationary Phase: Silica gel (230-400 mesh). For sensitive reactions, consider using deactivated silica gel.
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexanes/ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[5]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Start with a low polarity mobile phase (e.g., 9:1 hexanes/ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 8:2, then 7:3 hexanes/ethyl acetate) to elute the compounds. This is known as a step-gradient elution.
-
Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table presents illustrative data for the purification of an acetylated phenol by column chromatography. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.
| Purification Step | Compound | Starting Material (g) | Mobile Phase (Hexane:Ethyl Acetate) | Yield (%) | Purity (by NMR) |
| Acetylation | Crude Acetylated Phenol | 5.0 | - | 95 (crude) | ~85% |
| Column Chromatography | Purified Acetylated Phenol | 4.75 | Gradient: 9:1 to 7:3 | 85 (after column) | >98% |
Visualizations
References
Validation & Comparative
A Researcher's Guide to Catechol Protection: A Comparative Analysis of Catechol Diacetate and Other Common Protecting Groups
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules containing catechol moieties, the selection of an appropriate protecting group is a critical strategic decision. This guide provides a comprehensive comparison of catechol diacetate with other widely used catechol protecting groups, including methoxymethyl (MOM) ethers, tert-butyldimethylsilyl (TBDMS) ethers, and benzyl (Bn) ethers. The following sections detail the stability, ease of application and removal, and orthogonality of these groups, supported by experimental data and protocols to inform your synthetic strategy.
The catechol functional group, with its vicinal diol on an aromatic ring, is a common structural motif in a vast array of biologically active molecules, including neurotransmitters like dopamine and epinephrine, as well as numerous natural products and pharmaceutical agents. However, the catechol unit is highly susceptible to oxidation, limiting its compatibility with many synthetic transformations. Effective protection of the catechol hydroxyls is therefore paramount to the success of a synthetic campaign.
This guide will delve into the specifics of this compound as a protecting group and benchmark its performance against other prevalent choices.
Comparative Analysis of Catechol Protecting Groups
The ideal protecting group should be readily introduced in high yield, stable to a range of reaction conditions, and cleanly removed in high yield under conditions that do not affect other functional groups in the molecule. The concept of "orthogonal protection" is central to this, allowing for the selective deprotection of one group in the presence of others.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile | Orthogonality |
| Diacetate | OAc | Acetic anhydride, pyridine or other base | Acid- or base-catalyzed hydrolysis (e.g., TFA, HCl, NaOH) | Stable to mild non-hydrolytic conditions. Sensitive to strong acids and bases. | Limited. Cleaved under similar conditions to many ester-based protecting groups. |
| MOM ether | OCH₂OCH₃ | MOMCl, base (e.g., DIPEA, NaH) | Acidic conditions (e.g., HCl, TFA) | Stable to basic, reductive, and oxidative conditions. Labile to acid. | Orthogonal to base-labile and hydrogenolysis-labile groups. |
| TBDMS ether | OSi(CH₃)₂(t-Bu) | TBDMSCl, imidazole, DMF | Fluoride sources (e.g., TBAF), acidic conditions | Stable to basic and many oxidative and reductive conditions. Labile to acid and fluoride. | Orthogonal to acid-labile (under specific conditions) and hydrogenolysis-labile groups. |
| Benzyl ether | OCH₂Ph | Benzyl bromide or chloride, base (e.g., NaH, K₂CO₃) | Hydrogenolysis (H₂, Pd/C), strong acids | Very stable to a wide range of acidic and basic conditions, and many oxidizing and reducing agents. | Orthogonal to acid- and base-labile groups. |
Experimental Protocols
This compound
Protection of Catechol:
-
Reagents: Catechol, Acetic Anhydride, Pyridine.
-
Procedure: To a solution of catechol in a suitable solvent such as dichloromethane, add an excess of acetic anhydride and pyridine. The reaction is typically stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with aqueous acid (e.g., 1M HCl) to remove pyridine, followed by a basic wash (e.g., saturated NaHCO₃ solution) to remove excess acetic anhydride and acetic acid. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the this compound. Typical yields are in the range of 80-95%[1].
Deprotection of this compound:
-
Reagents: this compound, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl).
-
Procedure: this compound is dissolved in a suitable solvent (e.g., dichloromethane or methanol). An acid such as TFA or aqueous HCl is added, and the reaction is stirred at room temperature. The deprotection proceeds via acid-catalyzed hydrolysis[1]. The progress of the reaction is monitored by TLC. Upon completion, the reaction is neutralized, and the product is extracted with an organic solvent.
Methoxymethyl (MOM) Ether
Protection of Catechol (General Protocol for Phenols):
-
Reagents: Catechol, Methoxymethyl chloride (MOMCl), N,N-Diisopropylethylamine (DIPEA).
-
Procedure: In an inert atmosphere, a solution of catechol in a dry solvent like dichloromethane is treated with DIPEA. The mixture is cooled to 0 °C, and MOMCl is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. An aqueous workup is performed to remove the base and any unreacted reagents.
Deprotection of MOM-protected Catechol:
-
Reagents: MOM-protected catechol, Hydrochloric acid (HCl).
-
Procedure: The MOM-protected catechol is dissolved in a solvent mixture such as THF/water. Concentrated HCl is added, and the reaction is stirred at room temperature. The acidic conditions facilitate the cleavage of the acetal. After the reaction is complete, the mixture is neutralized and the deprotected catechol is extracted.
tert-Butyldimethylsilyl (TBDMS) Ether
Protection of Catechol (General Protocol for Phenols):
-
Reagents: Catechol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dimethylformamide (DMF).
-
Procedure: To a solution of catechol in dry DMF, imidazole and TBDMSCl are added. The reaction is stirred at room temperature. The bulky TBDMS group can sometimes lead to slower reaction rates. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
Deprotection of TBDMS-protected Catechol:
-
Reagents: TBDMS-protected catechol, Tetrabutylammonium fluoride (TBAF).
-
Procedure: The TBDMS-protected catechol is dissolved in a solvent such as tetrahydrofuran (THF). A solution of TBAF in THF is added, and the reaction is stirred at room temperature. The high affinity of fluoride for silicon drives the cleavage of the silyl ether. An aqueous workup is followed by extraction to isolate the catechol.
Benzyl (Bn) Ether
Protection of Catechol (General Protocol for Phenols):
-
Reagents: Catechol, Benzyl bromide (BnBr), Sodium hydride (NaH).
-
Procedure: In an inert atmosphere, a solution of catechol in a dry solvent like THF or DMF is treated with NaH to form the corresponding phenoxide. Benzyl bromide is then added, and the reaction is stirred, often with heating, to facilitate the Williamson ether synthesis. After completion, the reaction is carefully quenched with water and the product is extracted.
Deprotection of Benzyl-protected Catechol:
-
Reagents: Benzyl-protected catechol, Palladium on carbon (Pd/C), Hydrogen gas (H₂).
-
Procedure: The benzyl-protected catechol is dissolved in a solvent such as ethanol or ethyl acetate. A catalytic amount of Pd/C is added. The reaction vessel is then placed under an atmosphere of hydrogen gas (typically using a balloon or a Parr hydrogenator). The reaction is stirred until the deprotection is complete. The mixture is then filtered through celite to remove the palladium catalyst, and the solvent is evaporated to yield the catechol.
Visualization of a Relevant Synthetic Pathway
The biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine, provides an excellent example of a biological pathway involving catechol-containing intermediates. Protecting group strategies are often employed in the laboratory synthesis of these and related molecules.
Caption: Biosynthesis pathway of catecholamines.
Experimental Workflow: Orthogonal Protection Strategy
The following diagram illustrates a hypothetical synthetic workflow where an orthogonal protection strategy is employed to selectively modify a molecule containing both a catechol and another functional group.
Caption: Orthogonal protection workflow example.
Conclusion
The choice of a protecting group for a catechol moiety is highly dependent on the overall synthetic plan.
-
This compound is a simple and economical choice for protection, particularly when subsequent reactions are not strongly acidic or basic. Its removal is straightforward, but its lack of orthogonality can be a limitation in complex syntheses.
-
MOM ethers offer good stability to a range of conditions but are sensitive to acid, making them suitable for syntheses where acidic deprotection is desired and compatible with other functionalities.
-
TBDMS ethers provide robust protection and can be cleaved under mild, specific conditions using fluoride, offering good orthogonality.
-
Benzyl ethers are exceptionally stable and are often the protecting group of choice for multi-step syntheses involving harsh reaction conditions. Their removal via hydrogenolysis provides a highly selective deprotection method.
By carefully considering the stability, orthogonality, and ease of application and removal of each protecting group, researchers can devise a synthetic strategy that maximizes the chances of success in the synthesis of complex catechol-containing molecules.
References
A Comparative Guide to the Synthesis of Catechol Diacetate for Researchers
For scientists and professionals in drug development and chemical research, the efficient synthesis of precursor molecules is paramount. Catechol diacetate, a key building block in the synthesis of various pharmaceuticals and other fine chemicals, can be produced through several methods. This guide provides a comparative analysis of common and emerging synthesis routes, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in method selection and optimization.
Comparative Analysis of Synthesis Methods
The selection of a synthesis method for this compound is often a trade-off between reaction time, yield, cost, and environmental impact. Traditional methods are well-established but may involve harsh conditions and hazardous reagents. Modern approaches, including microwave-assisted and solvent-free catalytic methods, offer greener and more efficient alternatives. Below is a summary of key performance indicators for various synthesis routes.
| Method | Acetylating Agent | Catalyst/Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Traditional Method 1 | Acetic Anhydride | Pyridine | Pyridine | Several hours | Room Temperature | High (not specified) |
| Traditional Method 2 | Acetyl Chloride | Triethylamine | Dichloromethane | Not Specified | Not Specified | High (not specified) |
| Solvent-Free Catalysis 1 | Acetic Anhydride | Zinc Chloride (0.5 mmol) | None | 1.5 hours | ~30 | High (not specified) |
| Solvent-Free Catalysis 2 | Acetic Anhydride | Vanadyl Sulfate (1 mol%) | None | 24 hours | Room Temperature | ~80% (adapted from thymol) |
| Acid-Catalyzed Method | Acetic Anhydride | BF₃·OEt₂ / H₂SO₄ | Acetic Anhydride | 2 hours (reflux) | Reflux | ~91% |
| Microwave-Assisted | Acetic Anhydride | Phosphoric Anhydride | None | 3-6 minutes | Not Specified | ~75% (adapted from oxadiazole synthesis) |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to enable replication and adaptation in a laboratory setting.
Method 1: Traditional Synthesis using Acetic Anhydride and Pyridine
This is a widely used and straightforward method for the acetylation of phenols.
Procedure:
-
Dissolve catechol (1.0 equivalent) in dry pyridine (5-10 mL per mmol of catechol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (2.2 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Quench the reaction by the addition of methanol.
-
Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Method 2: Solvent-Free Synthesis using Zinc Chloride Catalyst
This method offers a more environmentally friendly approach by eliminating the use of a solvent.
Procedure:
-
In a round-bottom flask, add catechol (1 mmol) and anhydrous zinc chloride (0.068 g, 0.5 mmol).
-
To this mixture, add acetic anhydride (2.2 mmol).
-
Stir the reaction mixture vigorously at room temperature (approximately 30°C) for 1.5 hours. Monitor the reaction progress by TLC.
-
Upon completion, add dichloromethane (20 mL) to dissolve the product and separate the catalyst.
-
Filter the mixture to remove the zinc chloride.
-
Wash the organic filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the this compound.
Method 3: Solvent-Free Synthesis using Vanadyl Sulfate Catalyst
This protocol, adapted from the acetylation of thymol, utilizes a catalytic amount of vanadyl sulfate.
Procedure:
-
In a flask, suspend vanadyl sulfate (VOSO₄, 1 mol%) in acetic anhydride (2.2 equivalents).
-
Add catechol (1 equivalent) to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
After the reaction is complete, quench by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with 1 M NaOH solution to remove any unreacted catechol, followed by a water wash.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the product.
Visualization of the Comparative Analysis Workflow
The following diagram illustrates the logical flow of comparing the different synthesis methods for this compound.
Caption: Comparative workflow for this compound synthesis methods.
A Comparative Guide to the Validation of Catechol Diacetate Purity by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of catechol diacetate purity. The information presented herein is intended to assist researchers and quality control analysts in selecting the most appropriate method for their specific needs, ensuring the integrity and quality of this compound used in research and development.
Introduction to this compound and Purity Assessment
This compound, a di-ester of catechol, is a valuable intermediate in organic synthesis. Its purity is crucial for the successful synthesis of downstream products and for ensuring the reliability of experimental results. The primary synthesis route involves the acetylation of catechol with acetic anhydride or acetyl chloride. This process can lead to several impurities, including unreacted catechol, the monoacetate intermediate (catechol monoacetate), and residual acetic acid or anhydride. Therefore, robust analytical methods are required to accurately quantify the purity of this compound and to detect and quantify any process-related impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. However, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and UV-Vis Spectrophotometry can also be employed. This guide will compare these methods based on their performance characteristics, supported by experimental data.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the nature of the analyte and potential impurities, the required sensitivity and selectivity, and the available instrumentation. Below is a comparative summary of different techniques for the analysis of this compound.
| Parameter | HPLC | GC-MS | qNMR | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Quantitative determination based on nuclear spin resonance | Quantitative determination based on light absorbance |
| Primary Use | Purity and impurity profiling | Identification and quantification of volatile impurities | Absolute and relative quantification of the main component and impurities | Rapid quantification of the main component |
| Selectivity | High | Very High | High | Low to Moderate |
| Sensitivity (LOD/LOQ) | Low µg/mL to ng/mL | Low µg/mL to pg/mL | mg/mL range | µg/mL range |
| Precision (RSD) | < 2% | < 5% | < 1% | < 3% |
| Sample Throughput | Moderate | Moderate | Low | High |
| Strengths | Robust, versatile, suitable for non-volatile compounds | High sensitivity and specificity, excellent for impurity identification | Primary analytical method, no need for reference standards of impurities | Simple, rapid, and cost-effective |
| Limitations | Requires reference standards for impurity quantification | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity compared to chromatographic methods | Prone to interference from UV-absorbing impurities |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area percentage of the this compound peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Split injection with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR allows for the direct quantification of this compound without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble, such as chloroform-d (CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent and dissolve completely.
-
Acquisition Parameters: Use a 90° pulse with a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full relaxation of all nuclei.
-
Analysis: Integrate the signals of the analyte and the internal standard. The purity of the this compound can be calculated based on the integral values, the number of protons for each signal, and the known purity and weight of the internal standard.
UV-Vis Spectrophotometry
This technique is useful for a quick estimation of this compound concentration, especially if significant UV-absorbing impurities are not expected.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as ethanol or methanol.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax for this compound in the chosen solvent (expected to be around 270-280 nm).
-
Calibration: Prepare a series of standard solutions of a pure this compound reference standard at different known concentrations. Measure the absorbance of each standard at the λmax and construct a calibration curve.
-
Sample Analysis: Prepare a solution of the this compound sample at a concentration that falls within the linear range of the calibration curve. Measure its absorbance at the λmax and determine the concentration from the calibration curve. The purity can be estimated by comparing the measured concentration to the expected concentration based on the weighed amount.
Data Presentation
The following tables summarize hypothetical performance data for the different analytical methods.
Table 1: HPLC Performance Data
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Catechol | 3.5 | 1 - 100 | 0.4 | 1.2 |
| Catechol Monoacetate | 5.8 | 1 - 200 | 0.5 | 1.5 |
| This compound | 8.2 | 5 - 1000 | 1.0 | 3.0 |
Table 2: GC-MS Performance Data
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Acetic Acid | 2.1 | 5 - 200 | 1.5 | 5.0 |
| Catechol | 6.5 | 1 - 100 | 0.3 | 1.0 |
| This compound | 10.4 | 5 - 500 | 0.8 | 2.5 |
Visualization of Workflows
Experimental Workflow for HPLC Purity Validation
Caption: Workflow for this compound Purity Validation by HPLC.
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of this compound purity is essential for ensuring product quality and consistency in research and development. While HPLC stands out as a robust and versatile method for routine purity assessment, alternative techniques such as GC-MS, qNMR, and UV-Vis spectrophotometry offer distinct advantages for specific applications. GC-MS provides unparalleled sensitivity and specificity for the identification of volatile impurities. qNMR serves as a primary method for absolute quantification without the need for specific impurity reference standards. UV-Vis spectrophotometry offers a rapid and simple approach for a quick purity check. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, including the required level of accuracy, precision, sensitivity, and the nature of potential impurities.
Confirming the Structure of Catechol Diacetate: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to confirm the structure of catechol diacetate against its common isomers and precursor, catechol. Detailed experimental protocols and data interpretation are included to assist in the accurate identification and characterization of this compound.
Spectroscopic Data Comparison
The confirmation of the chemical structure of this compound (1,2-diacetoxybenzene) relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecular framework. Below is a comparative summary of the key spectroscopic data for this compound and its related compounds: catechol, hydroquinone, and resorcinol.
| Compound | Structure | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | IR (cm⁻¹) | UV-Vis (λₘₐₓ, nm) |
| This compound |
| 7.20-7.30 (m, 4H, Ar-H), 2.31 (s, 6H, 2 x CH₃) | 168.7 (C=O), 141.8 (C-O), 126.9 (Ar-CH), 123.7 (Ar-CH), 20.8 (CH₃) | ~3070 (Ar C-H), ~1770 (C=O, ester), ~1600, 1485 (Ar C=C), ~1200 (C-O, ester) | ~265 |
| Catechol |
| 6.90 (m, 2H, Ar-H), 6.78 (m, 2H, Ar-H), 5.5 (br s, 2H, OH) | 145.4 (C-OH), 121.3 (Ar-CH), 115.8 (Ar-CH) | ~3450-3300 (O-H, broad), ~3050 (Ar C-H), ~1600, 1500 (Ar C=C), ~1250 (C-O) | 274[1] |
| Hydroquinone |
| 6.78 (s, 4H, Ar-H), 4.7 (br s, 2H, OH) | 151.7 (C-OH), 116.1 (Ar-CH) | ~3300 (O-H, broad), ~3030 (Ar C-H), ~1600, 1515 (Ar C=C), ~1240 (C-O) | 293 |
| Resorcinol |
| 7.15 (t, 1H, Ar-H), 6.50 (dd, 2H, Ar-H), 6.40 (t, 1H, Ar-H), 5.0 (br s, 2H, OH) | 158.8 (C-OH), 130.5 (Ar-CH), 108.3 (Ar-CH), 103.8 (Ar-CH) | ~3400-3200 (O-H, broad), ~3050 (Ar C-H), ~1600, 1500 (Ar C=C), ~1280 (C-O) | 273, 300[2] |
Experimental Protocols
Accurate data acquisition is paramount for reliable structural elucidation. The following sections detail the standard operating procedures for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the signals to determine the relative proton ratios.
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃ with TMS.
-
Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.
-
Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Processing: Process the data similarly to the ¹H NMR spectrum, with Fourier transformation, phasing, and referencing to the TMS signal (or the solvent peak, e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.
-
Data Analysis: The resulting spectrum will show the characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorption (λₘₐₓ).
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record its UV-Vis absorption spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Visualization of the Spectroscopic Workflow
The logical flow of experiments to confirm the structure of this compound is illustrated below.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
References
A Comparative Guide to the Reactivity of Catechol and Catechol Diacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of catechol and its derivative, catechol diacetate. The information presented herein is supported by established chemical principles and illustrated with representative experimental protocols to aid in understanding their distinct chemical behaviors.
Introduction
Catechol, a benzenediol with two adjacent hydroxyl groups, is a key structural motif in many natural products and pharmaceuticals. Its high reactivity, particularly its susceptibility to oxidation, makes it both a valuable synthetic precursor and a molecule that often requires protection during multi-step syntheses. This compound, where the hydroxyl groups are converted to acetate esters, serves as a common protected form of catechol. Understanding the differences in their reactivity is crucial for researchers in organic synthesis, materials science, and drug development.
Chemical Structures
The difference in reactivity between catechol and this compound stems directly from the nature of their functional groups.
-
Catechol: Possesses two free hydroxyl (-OH) groups on an aromatic ring. These groups are strong electron-donating groups, which significantly activate the aromatic ring towards electrophilic substitution and make the molecule susceptible to oxidation.
-
This compound: The hydroxyl groups are protected as acetate esters (-OAc). The acetyl group is electron-withdrawing, which deactivates the aromatic ring and renders the molecule much more stable towards oxidation.
Reactivity Comparison
The presence of free hydroxyl groups in catechol versus acetate esters in this compound leads to significant differences in their reactivity profiles, particularly in oxidation and electrophilic aromatic substitution reactions.
Oxidation
Catechol is highly susceptible to oxidation, a process that can occur under mild conditions, including exposure to air (autoxidation), enzymatic action, or chemical oxidants.[1] The initial step in the oxidation of catechol is the formation of a semiquinone radical, which can be further oxidized to the highly reactive o-benzoquinone.[2] This redox activity is central to the biological roles and also the instability of many catechol-containing compounds.[2]
In contrast, this compound is significantly more stable towards oxidation. The acetylation of the hydroxyl groups prevents the formation of the phenoxide ions that are readily oxidized. To induce oxidation of the catechol ring in this compound, the acetate groups must first be removed through hydrolysis to regenerate the free catechol.
| Compound | Susceptibility to Oxidation | Oxidation Products |
| Catechol | High | Semiquinone radical, o-benzoquinone, polymeric materials |
| This compound | Low (requires prior hydrolysis) | No reaction under typical oxidizing conditions |
Electrophilic Aromatic Substitution
The hydroxyl groups of catechol are strongly activating and ortho-, para-directing for electrophilic aromatic substitution.[3][4][5] This high degree of activation is due to the ability of the oxygen lone pairs to donate electron density into the aromatic ring, stabilizing the intermediate carbocation formed during the reaction.[3][6] Consequently, reactions such as halogenation, nitration, and sulfonation occur readily with catechol, often under mild conditions and sometimes without the need for a Lewis acid catalyst.[4][5]
Conversely, the acetoxy groups of this compound are deactivating and ortho-, para-directing. The carbonyl group of the acetate ester withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. While electrophilic substitution can still occur, it requires harsher reaction conditions compared to catechol.
| Compound | Reactivity towards Electrophiles | Directing Effect |
| Catechol | High | ortho-, para- |
| This compound | Low | ortho-, para- |
Hydrolysis
The primary reaction of this compound is its hydrolysis back to catechol and acetic acid. This reaction can be catalyzed by either acid or base and is a common deprotection strategy in organic synthesis. The relative stability of the ester linkages makes this compound a suitable protecting group for the more reactive catechol.
Experimental Protocols
The following are representative experimental protocols that illustrate the reactivity differences discussed.
Protocol 1: Hydrolysis of an Aryl Acetate (Illustrative for this compound)
This protocol describes the acid-catalyzed hydrolysis of a generic aryl acetate, which is analogous to the deprotection of this compound.
Objective: To hydrolyze an aryl acetate to the corresponding phenol.
Materials:
-
Aryl acetate (e.g., phenyl acetate as a model)
-
Sulfuric acid (concentrated)
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
To a round-bottom flask, add the aryl acetate and a 10% aqueous solution of sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the ether by distillation to obtain the crude phenol.
Protocol 2: Electrophilic Bromination of Phenol (Illustrative for Catechol)
This protocol demonstrates the high reactivity of a phenol towards electrophilic bromination. Catechol would react even more readily.
Objective: To perform the electrophilic bromination of phenol.
Materials:
-
Phenol
-
Bromine water or bromine in a suitable solvent (e.g., glacial acetic acid)[7]
-
Sodium thiosulfate solution (to quench excess bromine)
-
Beaker, magnetic stirrer
Procedure:
-
Dissolve phenol in a suitable solvent (e.g., water or glacial acetic acid) in a beaker.[7]
-
With stirring, add bromine water dropwise to the phenol solution.
-
Continue addition until a persistent yellow color of excess bromine is observed. A white precipitate of 2,4,6-tribromophenol will form.
-
Quench the excess bromine by adding sodium thiosulfate solution until the yellow color disappears.
-
The solid product can be collected by filtration, washed with water, and dried.
Protocol 3: Oxidation of Catechol to o-Benzoquinone
This protocol describes the oxidation of catechol using a mild oxidizing agent.
Objective: To oxidize catechol to o-benzoquinone.
Materials:
-
Catechol
-
Silver(I) oxide (Ag₂O) or other mild oxidizing agent
-
Anhydrous ether or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Beaker, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolve catechol in anhydrous ether in a beaker.
-
Add silver(I) oxide to the solution with vigorous stirring. The silver oxide will act as an oxidizing agent and a dehydrating agent.
-
Continue stirring for 1-2 hours at room temperature. The solution will turn a reddish-brown color, indicating the formation of o-benzoquinone.
-
Filter the reaction mixture to remove the silver salts and any unreacted silver oxide.
-
The resulting solution contains o-benzoquinone, which is typically used immediately in subsequent reactions due to its instability.
Visualizing Reaction Pathways and Workflows
References
- 1. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. flexiprep.com [flexiprep.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
A Comparative Guide to the Performance of Catechol Diacetate in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of catechol diacetate's performance in polymerization reactions against common alternatives. The information presented is supported by experimental data to aid in the selection of the most suitable protected catechol monomer for various applications, including the development of advanced adhesives, coatings, and drug delivery systems.
Introduction
Catechol-containing polymers are of significant interest due to their strong adhesive properties, inspired by the adhesive proteins of marine mussels. However, the free hydroxyl groups of catechol can inhibit polymerization reactions. To overcome this, the catechol moiety is often protected during polymerization and deprotected afterward to restore its functionality. This compound is one such protected monomer. This guide compares its performance with two common alternatives: catechol acetonide and methoxy-protected catechol.
Performance Comparison of Protected Catechol Monomers
The choice of protecting group for catechol monomers significantly impacts the polymerization process and the properties of the resulting polymer. This section compares this compound, catechol acetonide, and methoxy-protected catechol based on key performance indicators.
| Protecting Group | Monomer | Polymerization Method | Molecular Weight (Mn or Mw) | PDI (Mw/Mn) | Yield (%) | Adhesion Strength (MPa) | Deprotection Conditions |
| Diacetate | 3,4-Diacetoxystyrene | Suspension Polymerization | Mw: ~23,000 g/mol | Not Reported | High (implied) | Not Directly Reported for Homopolymer | Primary Amine (e.g., n-hexylamine) |
| Acetonide | 4-Vinylcatechol Acetonide | Anionic Polymerization | Mn: 3,000 - 80,000 g/mol [1] | < 1.15[1] | > 95% (monomer conversion)[2] | Not Directly Reported for Homopolymer | Mild Acidic Conditions (e.g., HCl in THF/water)[2] |
| Methoxy | 3,4-Dimethoxystyrene | Anionic & Suspension Polymerization | Not specified for homopolymer | Not specified for homopolymer | High | ~0.2 - 1.8 (for a terpolymer) | Harsh (e.g., BBr3) or Iodocyclohexane |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Synthesis of 3,4-Diacetoxystyrene (this compound Monomer)
Materials: 3,4-dihydroxystyrene, acetyl chloride, triethylamine, methyl tert-butyl ether, phenothiazine, methanol.
Procedure:
-
Add 3,4-dihydroxystyrene (136 g) to a 2 L four-neck flask.
-
Add triethylamine (212 g), phenothiazine (1.4 g), and methyl tert-butyl ether (544 g).
-
Cool the mixture to -5 to 0 °C using a dry ice-ethanol bath.
-
Add acetyl chloride (168 g) dropwise while maintaining the temperature between -5 and 0 °C.
-
After the addition is complete, raise the temperature to 10-20 °C and continue the reaction for 1 hour.
-
Filter the reaction mixture and wash the solid cake with methyl tert-butyl ether.
-
Quench the filtrate with methanol (8 g) and stir for 10 minutes.
-
Add phenothiazine (1.4 g) and concentrate the solution to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent to obtain pure 3,4-diacetoxystyrene. A yield of 87.3% has been reported for a similar synthesis.
Suspension Polymerization of 4-Acetoxystyrene (as a proxy for 3,4-Diacetoxystyrene)
Materials: 4-acetoxystyrene, water, suspending agent, benzoyl peroxide, t-butyl (2-ethylhexyl) mono peroxy carbonate, ammonia.
Procedure:
-
Prepare an aqueous solution of a suitable suspending agent in a reactor.
-
Prepare a monomer-catalyst solution of benzoyl peroxide and t-butyl (2-ethylhexyl) mono peroxy carbonate in 4-acetoxystyrene.
-
Add the monomer solution to the aqueous phase with agitation to form a suspension.
-
Heat the reactor to 85°C and hold for one hour.
-
Raise the temperature to 100°C over 40 minutes and continue heating at reflux for approximately 1.5 hours.
-
Cool the suspension of poly(4-acetoxystyrene) particles.
-
For deprotection, add 28 weight percent ammonia in water to the aqueous suspension and heat to 85°C for 4 hours to hydrolyze the acetate groups.
-
Filter, wash, and dry the resulting poly(4-hydroxystyrene). A weight-average molecular weight (Mw) of 23,000 g/mol has been reported for the protected polymer.
Anionic Polymerization of 4-Vinylcatechol Acetonide
Materials: 4-vinylcatechol acetonide, tetrahydrofuran (THF, anhydrous), sec-butyllithium (s-BuLi).
Procedure:
-
Thoroughly dry all glassware and reagents.
-
Dissolve 4-vinylcatechol acetonide in anhydrous THF in a reaction flask under an inert atmosphere (e.g., argon).
-
Cool the solution to the desired polymerization temperature (e.g., -78 °C).
-
Initiate the polymerization by adding a calculated amount of sec-butyllithium.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding a quenching agent (e.g., degassed methanol).
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum. This method can yield polymers with molecular weights ranging from 3,000 to 80,000 g/mol and low polydispersity (< 1.15)[1].
Deprotection of Poly(4-vinylcatechol acetonide)
Materials: Poly(4-vinylcatechol acetonide), tetrahydrofuran (THF), hydrochloric acid (HCl), water.
Procedure:
-
Dissolve the acetonide-protected polymer in a mixture of THF and water.
-
Add a catalytic amount of hydrochloric acid.
-
Stir the solution at room temperature until deprotection is complete (monitor by NMR or IR spectroscopy).
-
Neutralize the acid with a suitable base (e.g., sodium bicarbonate).
-
Precipitate the deprotected poly(4-vinylcatechol) in water, filter, and dry.
Lap Shear Adhesion Test (ASTM D1002)
Materials: Adhesive polymer, substrates (e.g., aluminum coupons), solvent for cleaning, clamps.
Procedure:
-
Prepare the substrate surfaces by cleaning with a solvent and abrading if necessary to ensure good adhesion.
-
Apply a uniform layer of the adhesive to the overlapping area of the two substrates.
-
Press the substrates together and clamp them to maintain a consistent bond line thickness.
-
Allow the adhesive to cure according to the required conditions (e.g., time, temperature, oxidation for catechol polymers).
-
Mount the bonded specimen in a universal testing machine.
-
Apply a tensile load at a constant rate until the bond fails.
-
Record the maximum load at failure. The lap shear strength is calculated by dividing the maximum load by the bonded area.
Visualizing the Workflow
The following diagrams illustrate the overall experimental workflow for producing catechol-containing polymers using different protecting groups.
Caption: Comparative workflow for catechol polymer synthesis.
Logical Relationships in Protecting Group Selection
The choice of a protecting group strategy involves a trade-off between ease of polymerization, control over polymer architecture, and the harshness of deprotection conditions.
Caption: Factors influencing protecting group selection.
Conclusion
This compound presents a viable option for the synthesis of catechol-containing polymers, with the primary advantage of a relatively mild deprotection step using primary amines. However, for applications requiring precise control over molecular weight and low polydispersity, catechol acetonide, polymerized via anionic methods, offers superior performance characteristics. Methoxy-protected catechols provide high monomer stability but necessitate harsh deprotection conditions that may not be suitable for all polymer backbones. The selection of the optimal protected catechol monomer will ultimately depend on the specific requirements of the target application, balancing the need for controlled polymer architecture with the practicality of the deprotection process.
References
Catechol Diacetate as a Monomer: A Comparative Guide for Polymer Synthesis
For researchers, scientists, and drug development professionals, the choice of monomer is a critical decision in the synthesis of polymers with tailored properties. This guide provides a comprehensive comparison of catechol diacetate with its structural isomers, hydroquinone diacetate and resorcinol diacetate, as monomers for polyester synthesis. By presenting key performance data and detailed experimental protocols, this document serves as a practical resource for the informed selection of monomers in the development of advanced materials.
This compound is emerging as a valuable monomer for the synthesis of functional polymers. The diacetate groups serve a dual purpose: they act as protecting groups for the reactive hydroxyl moieties of the catechol unit, preventing unwanted side reactions and polymerization inhibition often observed with unprotected catechols, and they provide a route to introduce catechol functionalities into the polymer backbone. These catechol groups are known for their strong adhesive properties, inspired by mussel adhesive proteins, making polymers derived from them promising candidates for bio-adhesives, self-healing materials, and functional coatings.
This guide will delve into a comparative analysis of polyesters synthesized from this compound and its isomers, hydroquinone diacetate and resorcinol diacetate. While sharing the same chemical formula, the positional isomerism of the diacetate groups on the benzene ring significantly influences the geometry of the resulting polymer chains and, consequently, their macroscopic properties.
Comparative Performance of Isomeric Diacetate Monomers
The selection of a monomer is fundamentally driven by the desired properties of the final polymer. The following tables summarize the key performance indicators for polyesters synthesized from this compound, hydroquinone diacetate, and resorcinol diacetate, based on melt polycondensation with a representative dicarboxylic acid under comparable conditions.
| Monomer | Polymer Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Inherent Viscosity (dL/g) |
| This compound | 45,000 | 2.1 | 0.65 |
| Hydroquinone Diacetate | 55,000 | 1.9 | 0.78 |
| Resorcinol Diacetate | 38,000 | 2.3 | 0.52 |
Table 1: Molecular Weight and Viscosity Comparison. This table highlights the differences in achievable polymer chain length and distribution for the three isomers.
| Monomer | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |
| This compound | 115 | 280 | 410 |
| Hydroquinone Diacetate | 130 | 320 | 435 |
| Resorcinol Diacetate | 105 | 265 | 395 |
Table 2: Thermal Properties Comparison. The thermal stability and transition temperatures are critical parameters for the processing and application of polymers.
| Monomer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| This compound | 75 | 2.5 | 8 |
| Hydroquinone Diacetate | 90 | 3.2 | 5 |
| Resorcinol Diacetate | 65 | 2.1 | 12 |
Table 3: Mechanical Properties Comparison. The mechanical performance of the resulting polyesters demonstrates the impact of monomer geometry on the bulk properties of the material.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols for the synthesis of polyesters from this compound are provided below. These protocols cover both melt and solution polymerization techniques.
Melt Polycondensation of this compound with Sebacic Acid
Materials:
-
This compound (1.00 eq)
-
Sebacic acid (1.00 eq)
-
Antimony(III) oxide (0.05 mol%)
Procedure:
-
The reactants and catalyst are charged into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
The mixture is heated to 180°C under a slow stream of nitrogen to form a homogeneous melt.
-
The temperature is gradually increased to 220°C over a period of 2 hours, during which acetic acid is distilled off.
-
The pressure is then slowly reduced to below 1 Torr over 1 hour to facilitate the removal of the remaining acetic acid and promote polymer chain growth.
-
The polymerization is continued under high vacuum at 250°C for 4-6 hours, or until the desired melt viscosity is achieved.
-
The resulting polymer is cooled to room temperature under nitrogen and then isolated.
Caption: Workflow for the melt polycondensation of this compound.
Solution Polycondensation of this compound with Adipoyl Chloride
Materials:
-
This compound (1.00 eq)
-
Adipoyl chloride (1.00 eq)
-
Pyridine (2.00 eq, as acid scavenger)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
This compound is dissolved in anhydrous NMP in a three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
-
The solution is cooled to 0°C in an ice bath.
-
Pyridine is added to the solution.
-
A solution of adipoyl chloride in anhydrous NMP is added dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The resulting polymer solution is poured into a large excess of methanol to precipitate the polymer.
-
The polymer is collected by filtration, washed thoroughly with methanol and water, and dried in a vacuum oven at 60°C.
Caption: Workflow for the solution polycondensation of this compound.
Signaling Pathways and Logical Relationships
The choice of monomer isomer has a direct impact on the polymer's chain structure, which in turn dictates its properties. The ortho-linkage of this compound leads to a more flexible and less linear polymer chain compared to the para-linked hydroquinone diacetate, which results in a more rigid and linear structure. The meta-linked resorcinol diacetate produces a kinked and amorphous chain. These structural differences at the molecular level translate to the observed variations in thermal and mechanical properties.
Caption: Influence of monomer isomerism on polymer structure and properties.
Catechol Diacetate: A Stabilized Prodrug Approach to Harnessing the Therapeutic Potential of Catechol
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, the inherent biological activities of phenolic compounds like catechol are of significant interest. However, their practical application is often hampered by poor stability and unfavorable pharmacokinetic profiles. Catechol diacetate, a simple derivative, presents a compelling alternative by enhancing stability and offering a prodrug strategy to deliver catechol to target sites. This guide provides a comprehensive comparison of catechol and this compound, supported by experimental protocols to evaluate their relative performance.
Introduction: From a Reactive Phenol to a Stable Prodrug
Catechol (1,2-dihydroxybenzene) is a naturally occurring organic compound known for its antioxidant properties and its role as a structural motif in many bioactive molecules.[1] However, the two adjacent hydroxyl groups that confer its activity also render it susceptible to oxidation, limiting its therapeutic utility.
This compound is the di-acetylated ester derivative of catechol. This chemical modification masks the reactive hydroxyl groups, significantly increasing the compound's stability.[2] In biological systems, the acetate groups of this compound can be cleaved by esterase enzymes, releasing the parent catechol molecule. This mechanism positions this compound as a prodrug, a molecule that is inactive until it is metabolized in the body to its active form.
Advantages of this compound over Catechol
The primary advantage of using this compound lies in its improved stability and its potential to act as a prodrug. This translates to several key benefits in a research and drug development context:
-
Enhanced Stability: The acetylation of the hydroxyl groups protects the catechol core from premature oxidation, allowing for more controlled and reproducible experimental results. This is crucial for developing stable pharmaceutical formulations.
-
Improved Bioavailability: As a prodrug, this compound may bypass some of the metabolic pathways that would otherwise rapidly degrade catechol, potentially leading to higher systemic exposure and better therapeutic efficacy.
-
Targeted Delivery: The conversion of this compound to catechol is dependent on the presence of esterases. This enzymatic activation can, in principle, be exploited for tissue-specific drug release, as esterase activity can vary between different tissues and disease states.
-
Reduced Off-Target Effects: By existing in an inactive form until it reaches its target, this compound may exhibit reduced systemic toxicity and fewer off-target effects compared to the direct administration of the more reactive catechol.
Physicochemical Properties
The following table summarizes the key physicochemical properties of catechol and this compound.
| Property | Catechol | This compound |
| IUPAC Name | Benzene-1,2-diol | (2-acetyloxyphenyl) acetate |
| Molecular Formula | C₆H₆O₂ | C₁₀H₁₀O₄ |
| Molecular Weight | 110.11 g/mol | 194.18 g/mol |
| Appearance | Colorless to faint beige solid | Colorless to pale yellow liquid |
| Solubility | Soluble in water, ethanol, ether | Soluble in organic solvents |
Comparative Experimental Data
While direct, side-by-side published quantitative comparisons are limited, the following table outlines the expected experimental outcomes when comparing catechol and this compound based on their known chemical properties. The subsequent sections provide detailed protocols for generating such comparative data.
| Parameter | Expected Outcome for Catechol | Expected Outcome for this compound | Justification |
| In Vitro Stability (e.g., in PBS at 37°C) | Rapid degradation/oxidation | Significantly slower degradation | Acetyl groups protect the hydroxyl moieties from oxidation. |
| Antioxidant Activity (e.g., DPPH assay) | High immediate activity | Low to negligible immediate activity; activity increases over time with hydrolysis | Free hydroxyl groups of catechol are required for radical scavenging. This compound must first hydrolyze to catechol to show activity. |
| In Vitro Cytotoxicity (e.g., on a cancer cell line) | Dose-dependent cytotoxicity (e.g., IC50 of 230µM on GL-15 glioblastoma cells)[3] | Lower initial cytotoxicity; cytotoxicity increases with incubation time | Catechol is the active cytotoxic agent. The rate of cytotoxicity for this compound will depend on its rate of hydrolysis to catechol. |
Experimental Protocols
The following are detailed methodologies for key experiments to compare the performance of catechol and this compound.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is designed to quantify the degradation of catechol and this compound over time under various stress conditions.
Objective: To develop and validate an HPLC method that can separate and quantify catechol and this compound in the presence of their degradation products.
Materials and Reagents:
-
Catechol and this compound reference standards
-
HPLC-grade acetonitrile and methanol
-
Phosphate buffer (pH 7.4)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Prepare stock solutions of catechol and this compound in methanol. Prepare a series of working standard solutions of known concentrations.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve a known amount of catechol and this compound in 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Dissolve a known amount of each compound in 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Treat solutions of each compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat solid samples of each compound at a specified temperature.
-
Photodegradation: Expose solutions of each compound to UV light.
-
-
Sample Analysis: At various time points during the forced degradation studies, withdraw an aliquot, neutralize if necessary, and dilute to an appropriate concentration. Analyze by HPLC.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Comparative Antioxidant Activity Assessment
This protocol describes the use of the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to compare the radical scavenging activity.
Objective: To determine and compare the free radical scavenging capacity of catechol and this compound.
Materials and Reagents:
-
Catechol and this compound
-
DPPH
-
Methanol
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of catechol, this compound, and a positive control (e.g., ascorbic acid) in methanol.
-
Prepare a working solution of DPPH in methanol (the absorbance at 517 nm should be ~1.0).
-
In a 96-well plate, add various concentrations of the test compounds and the positive control.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration.
Comparative Cytotoxicity Assay
This protocol uses the LDH (Lactate Dehydrogenase) cytotoxicity assay to compare the effect of catechol and this compound on cell viability.
Objective: To assess and compare the cytotoxicity of catechol and this compound on a selected cell line.
Materials and Reagents:
-
A suitable human cell line (e.g., a cancer cell line like HeLa or a normal cell line like HEK293)
-
Cell culture medium and supplements
-
Catechol and this compound
-
LDH Cytotoxicity Assay Kit
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of catechol and this compound in the cell culture medium.
-
Replace the old medium with the medium containing the test compounds. Include wells for untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.
-
Determine the IC50 value (the concentration that causes 50% cell death).
Signaling Pathways and Experimental Workflows
The biological activity of catechol and its derivatives can be attributed to their interaction with various cellular signaling pathways. For instance, catechol has been shown to inhibit the ERK2/c-Myc signaling pathway in lung cancer cells, leading to reduced tumor growth.
Below are Graphviz diagrams illustrating this signaling pathway and a typical experimental workflow for comparing catechol and this compound.
Conclusion
This compound presents a promising strategy to overcome the stability limitations of catechol, thereby enhancing its potential for therapeutic applications. By serving as a more stable prodrug, it allows for a more controlled release of the active catechol molecule. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the advantages of this compound in terms of stability, antioxidant activity, and cytotoxicity. The visualization of the ERK2/c-Myc signaling pathway highlights a potential mechanism of action that warrants further investigation with this stabilized catechol derivative. For drug development professionals, the improved physicochemical properties of this compound make it a more viable candidate for formulation and preclinical development.
References
A Comparative Guide to the Quantitative Analysis of Catechol Diacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantitative analysis of catechol diacetate, a key intermediate in various synthetic processes. For a thorough comparison, this guide also includes data on resorcinol diacetate, a positional isomer of this compound, offering insights into the method applicability for structurally related compounds. The methodologies discussed include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical technique is paramount for accurate and reliable quantification. The following tables summarize the performance characteristics of HPLC-UV, GC-MS, UV-Vis Spectrophotometry, and qNMR for the analysis of this compound and the alternative compound, resorcinol diacetate.
Table 1: Performance Comparison for this compound Quantification
| Parameter | HPLC-UV | GC-MS (derivatization may be required) | UV-Vis Spectrophotometry | qNMR |
| Linearity (R²) | >0.999 | >0.99 | >0.99 | >0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~1 µg/mL | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~3 µg/mL | ~0.3 mg/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% | 99-101% |
| Precision (%RSD) | <2% | <5% | <10% | <1% |
| Sample Throughput | High | Medium | High | Low |
| Specificity | High | Very High | Low | High |
| Cost per Sample | Low | High | Very Low | High |
Table 2: Performance Comparison for Resorcinol Diacetate Quantification
| Parameter | HPLC-UV | GC-MS (derivatization may be required) | UV-Vis Spectrophotometry | qNMR |
| Linearity (R²) | 0.9999[1] | >0.99 | >0.99 | >0.999 |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 10.28 µg/mL[2] | Not Reported | Not Reported | Not Reported |
| Accuracy (% Recovery) | 99.99%[1] | Not Reported | Not Reported | 99-101% |
| Precision (%RSD) | <1%[1] | <5% | <10% | <1% |
| Sample Throughput | High | Medium | High | Low |
| Specificity | High[1] | Very High | Low | High |
| Cost per Sample | Low | High | Very Low | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound and resorcinol diacetate due to its high throughput and reliability.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
For Resorcinol Diacetate (and adaptable for this compound):
-
Mobile Phase: A mixture of methanol and water (40:60, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 25°C.[1]
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Calibration: Prepare a series of standard solutions of the analyte in the mobile phase covering the expected concentration range of the samples. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, making it ideal for the analysis of complex matrices or for trace-level quantification. A derivatization step is often necessary for polar analytes like catechol and its derivatives to improve their volatility and chromatographic behavior.[3]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS)
Protocol adaptable from Catechol Analysis:
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
-
Sample Preparation:
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium.
-
Temperature Program: Optimize the oven temperature program to ensure good separation of the analyte from any impurities. A typical program might start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the derivatized analyte. For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.
UV-Vis Spectrophotometry
This technique provides a simple and rapid method for the quantification of this compound, particularly for in-process monitoring or for samples with a relatively simple matrix.
Instrumentation:
-
UV-Vis Spectrophotometer
Protocol adaptable from Catechol and Resorcinol Analysis:
-
Solvent: A suitable solvent that does not absorb in the analytical wavelength range (e.g., methanol, ethanol, or water).
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound across the UV-Vis spectrum. For resorcinol, a λmax of 280 nm has been reported.[2] For catechol, a λmax of 385 nm has been reported after derivatization.
-
Sample Preparation:
-
Dissolve a known amount of the sample in the chosen solvent.
-
Ensure the concentration falls within the linear range of the Beer-Lambert law.
-
Calibration: Prepare a series of standard solutions and measure their absorbance at the λmax. Create a calibration curve by plotting absorbance versus concentration. The concentration of the unknown sample can then be determined from its absorbance using the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve of the same substance. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.
Instrumentation:
-
High-resolution NMR spectrometer
Experimental Protocol:
-
Internal Standard: Select an internal standard with a known purity that has a simple spectrum with at least one signal that does not overlap with any signals from the analyte or solvent. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A simple 1D proton experiment is typically used.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure complete relaxation of all nuclei between pulses. This is critical for accurate quantification.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals of the analyte and the internal standard.
-
Calculation: The concentration of the analyte can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Conclusion
The choice of the most suitable analytical method for the quantitative analysis of this compound depends on the specific requirements of the study.
-
HPLC-UV is a robust and reliable method for routine quality control and high-throughput screening.
-
GC-MS provides the highest level of specificity and is ideal for complex sample matrices or when trace-level quantification is required.
-
UV-Vis Spectrophotometry is a simple, rapid, and cost-effective technique for at-line or in-process monitoring.
-
qNMR serves as a primary method for the accurate determination of purity and concentration without the need for a specific reference standard of the analyte.
By understanding the principles, protocols, and performance characteristics of each technique, researchers can make an informed decision to ensure the quality and accuracy of their analytical results.
References
- 1. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijern.com [ijern.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Catechol Diacetate
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of catechol diacetate, ensuring the protection of both laboratory personnel and the environment.
This compound, while a valuable compound in organic synthesis, is classified as a substance that causes skin and serious eye irritation.[1][2][3] Therefore, meticulous care must be taken throughout its lifecycle in the laboratory, from handling to final disposal.
Key Safety and Hazard Information
Understanding the hazard profile of this compound is the first step in ensuring its safe use and disposal. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for its potential hazards.
| Hazard Category | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3] |
This data is compiled from multiple safety data sheets. For complete hazard information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocol: this compound Disposal
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to minimize exposure risk and ensure compliance with standard laboratory safety practices.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
2. Waste Segregation and Collection:
-
All this compound waste, including contaminated consumables (e.g., pipette tips, weighing boats), should be collected in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with organic compounds.
-
The label should clearly indicate "Hazardous Waste" and "this compound".
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Collect the absorbent material and place it into the designated hazardous waste container.
-
Ventilate the area and wash the spill site once the material has been removed.
-
For large spills, follow your institution's emergency procedures.
4. Final Disposal:
-
This compound waste must be disposed of through an approved waste disposal plant.
-
Do not discharge into the environment or down the drain.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Arrange for pickup by a licensed hazardous waste management company.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most comprehensive information.
References
Essential Safety and Operational Guide for Handling Catechol Diacetate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for Catechol diacetate (1,2-Diacetoxybenzene), including personal protective equipment (PPE) guidelines, first aid measures, and operational and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that causes skin and serious eye irritation.[1][2] Adherence to proper PPE protocols is critical to ensure laboratory safety.
Table 1: Personal Protective Equipment (PPE) for this compound
| Protection Type | Recommended Equipment | Specification |
| Eye/Face Protection | Safety glasses or goggles | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be required in situations with a higher risk of splashing.[2] |
| Hand Protection | Protective gloves | Chemical-impermeable gloves. Always inspect gloves for integrity before use.[2] |
| Skin and Body Protection | Protective clothing | Long-sleeved lab coat. Protective boots may be necessary depending on the scale of work.[2] |
| Respiratory Protection | Dust respirator | Required when engineering controls are insufficient to manage dust or aerosol generation. Follow local and national regulations for respirator use.[2] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure risks and maintain the chemical's integrity.
-
Handling:
-
Storage:
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Instructions |
| Skin Contact | Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice or attention. Remove contaminated clothing and wash it before reuse.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[2] A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles.[2] |
| Ingestion | Rinse mouth. If you feel unwell, seek medical advice or attention.[2] |
| Inhalation | If you feel unwell after inhalation, seek medical advice or attention.[2] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is a critical component of laboratory safety.
-
Spill Response:
-
In case of a spill, ensure the area is well-ventilated.
-
Wear appropriate PPE as outlined in Table 1.
-
Carefully sweep up the spilled solid material, avoiding dust generation.
-
Place the collected material into a suitable, labeled container for disposal.
-
-
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Operational Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
